Euphol acetate
説明
特性
分子式 |
C32H52O2 |
|---|---|
分子量 |
468.8 g/mol |
IUPAC名 |
[(5R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2S)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3/t22-,24-,27-,28?,30?,31-,32+/m0/s1 |
InChIキー |
BQPPJGMMIYJVBR-XLUDQNSTSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Natural Provenance of Euphol Acetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources of euphol (B7945317) acetate (B1210297), a tetracyclic triterpene acetate with potential pharmacological applications. Directed at researchers, scientists, and professionals in drug development, this document details the primary plant sources, quantitative data, experimental protocols for isolation and analysis, and insights into its biosynthesis and relevant signaling pathways.
Principal Natural Sources of Euphol Acetate
This compound is predominantly found in the latex of various species belonging to the Euphorbia genus (Euphorbiaceae family). While the parent compound, euphol, is more widely reported, this compound is a significant constituent in several of these plants. Other plant families, such as Clusiaceae, Cucurbitaceae, Theaceae, and Guttiferae, are known sources of euphol and may also contain its acetylated form.
The concentration of this compound and related triterpenoids can vary depending on the plant species, geographical location, season of collection, and the specific plant part utilized. The latex is generally considered the most concentrated source.
Table 1: Natural Sources of Euphol and this compound
| Plant Species | Family | Plant Part | Compound | Concentration/Presence | Analytical Method(s) | Reference(s) |
| Euphorbia tirucalli | Euphorbiaceae | Latex, Leaf | Euphol | Major Triterpene, ~4.06 mg/g (fresh leaf) | GC-MS, HPLC | [1][2][3] |
| Euphorbia tirucalli | Euphorbiaceae | Latex | This compound | Present, isolated from acetate fraction | HPLC, NMR | [4][5] |
| Euphorbia broteri | Euphorbiaceae | Latex | This compound | Isolated as a constituent | Not Specified | |
| Euphorbia umbellata | Euphorbiaceae | Latex | Euphol | Major Constituent | Not Specified | [6] |
| Euphorbia antiquorum | Euphorbiaceae | Latex | Euphol | Present | Not Specified | |
| Euphorbia neriifolia | Euphorbiaceae | Latex | Euphol | Present | Not Specified | |
| Euphorbia resinifera | Euphorbiaceae | Latex | Euphol | Present | Not Specified | [7] |
| Tapinanthus sp. | Loranthaceae | Whole Plant | Euphol | Isolated as a constituent | Column Chromatography, NMR, ESI-MS | [8] |
| Lactuca sativa (Lettuce) | Asteraceae | Not Specified | Triterpene Acetates | Various pentacyclic triterpene acetates | GC-MS | [9][10] |
Note: Quantitative data for this compound is limited in the reviewed literature. "Present" indicates the compound has been identified and isolated, but specific concentrations were not provided in the cited sources.
Experimental Protocols
Extraction and Isolation of this compound from Plant Latex
This protocol is a generalized procedure based on methods described for the isolation of euphol and its acetate derivative from Euphorbia latex.
Objective: To extract and isolate this compound from the fresh latex of Euphorbia species.
Materials:
-
Fresh plant latex
-
Butanol
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Sephadex G75
-
Rotary evaporator
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Analytical balance and standard laboratory glassware
Procedure:
-
Latex Collection and Initial Extraction: Collect fresh latex and immediately extract with hexane. The resulting precipitate is then further extracted with n-butanol.[5]
-
Solvent Partitioning: The butanol fraction, containing the more lipophilic compounds, can be subjected to further partitioning with solvents of increasing polarity, such as dichloromethane and methanol, to separate different classes of compounds.[1]
-
Column Chromatography:
-
The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the fractions.[8][11]
-
For further purification, gel filtration chromatography using Sephadex G75 with a hexane-ethyl acetate mixture can be utilized.[4][5]
-
-
Fraction Analysis and Crystallization:
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in a plant extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column is typically used for the separation of triterpenes.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is commonly employed. For example, starting with a higher water concentration and gradually increasing the organic solvent concentration.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Triterpenes lack a strong chromophore, so detection is often performed at a low UV wavelength, such as 210 nm.
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.[12][13]
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in a plant extract.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating triterpenes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically around 280-300 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, starting at a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 300 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for identification.
-
Sample Preparation: The plant extract may require derivatization (e.g., silylation) to increase the volatility of the triterpenoids, although direct analysis is also possible. The sample is dissolved in a suitable solvent (e.g., ethyl acetate) before injection.
Analysis:
-
Identification is achieved by comparing the retention time and mass spectrum of the peak in the sample with that of a pure this compound standard.
-
Quantification can be performed by creating a calibration curve with a standard or by using an internal standard method.[14][15][16]
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
Euphol, the precursor to this compound, is synthesized via the mevalonate (B85504) (MVA) pathway in plants. This pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form the 30-carbon precursor, squalene. Squalene is then oxidized to 2,3-oxidosqualene, which undergoes cyclization catalyzed by the enzyme euphol synthase to form the characteristic tetracyclic structure of euphol.
The final step in the formation of this compound is the acetylation of the hydroxyl group at the C-3 position of euphol. This reaction is catalyzed by a triterpene acetyltransferase. While the specific enzyme for euphol acetylation has not yet been characterized, a novel pentacyclic triterpene acetyltransferase, LsTAT1, has been identified in lettuce (Lactuca sativa). LsTAT1 utilizes acetyl-CoA as the acetyl donor to catalyze the acetylation of various pentacyclic triterpenes.[9][10][17] It is highly probable that a homologous enzyme is responsible for the biosynthesis of this compound in Euphorbia species.
Signaling Pathways Associated with Euphol
While specific signaling pathways for this compound are not well-documented, extensive research on its parent compound, euphol, provides valuable insights. Euphol has been shown to exert its biological effects, including anti-inflammatory and anti-cancer activities, through the modulation of several key signaling pathways.[18]
-
MAP Kinase/ERK1/2 and PI3K/AKT Pathways: In glioblastoma cells, euphol has been demonstrated to induce apoptosis by inhibiting the MAP Kinase/Erk1/2 and PI3K/Akt signaling pathways in some cell lines, while activating Erk1/2 in others.[8][19]
-
TGF-β Pathway: Euphol can negatively modulate the responsiveness to Transforming Growth Factor-β (TGF-β) by inducing the segregation of TGF-β receptors into lipid rafts, thereby suppressing TGF-β-induced transcriptional activation.[20]
-
NF-κB Pathway: The anti-inflammatory effects of euphol are partly attributed to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[18]
Given the structural similarity, it is plausible that this compound shares some of these mechanisms of action. However, the addition of the acetyl group may alter its bioavailability, cell permeability, and interaction with molecular targets, warranting further investigation into the specific biological activities of this compound.
Conclusion and Future Directions
This compound is a naturally occurring triterpenoid (B12794562) primarily found in the latex of Euphorbia species. While its parent compound, euphol, has been more extensively studied, this guide provides the current state of knowledge on the natural sources, analytical methodologies, and biosynthetic and signaling aspects of this compound.
Future research should focus on:
-
Quantitative analysis of this compound in a wider range of plant species to identify high-yielding sources.
-
Isolation and characterization of the specific triterpene acetyltransferase responsible for euphol acetylation in Euphorbia.
-
Comparative studies on the bioactivity of euphol and this compound to understand the influence of the acetyl group on its pharmacological properties.
-
Elucidation of the specific signaling pathways directly modulated by this compound.
This foundational knowledge will be crucial for the potential development of this compound as a therapeutic agent.
References
- 1. Analytical methods to access the chemical composition of an Euphorbia tirucalli anticancer latex from traditional Brazilian medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction and Characterization of latex from the Euphorbia Tirucalli | International Journal of Development Research (IJDR) [journalijdr.com]
- 3. Journal articles: 'Latex of Euphorbia tirucalli (aveloz)' – Grafiati [grafiati.com]
- 4. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and cytotoxic study of euphol from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Euphorbia species latex: A comprehensive review on phytochemistry and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chemical study of triterpenoid resinous materials in archaeological findings by means of direct exposure electron ionisation mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Euphol: chemical and biological aspects: A review [ejchem.journals.ekb.eg]
- 19. researchgate.net [researchgate.net]
- 20. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Activity of Euphol Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Euphol (B7945317), a tetracyclic triterpene alcohol predominantly found in the sap of plants from the Euphorbia genus, has emerged as a significant subject of interest in oncological research. Preclinical evaluations have consistently highlighted its potential as a potent anti-cancer agent, demonstrating cytotoxic effects across a diverse range of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxic activity of euphol, presenting key quantitative data, detailed experimental protocols, and a visualization of the molecular pathways involved in its mechanism of action.
Quantitative Data on Cytotoxic Activity
Euphol's efficacy varies across different cancer cell types, indicating a need for targeted investigation into the molecular determinants of its sensitivity. The half-maximal inhibitory concentration (IC50) values, collated from multiple studies, are summarized below to provide a comparative analysis of euphol's potency.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Pancreatic Carcinoma | - | 6.84 | [1][2][3] |
| Esophageal Squamous Cell Carcinoma | - | 11.08 | [1][2][3] |
| Leukemia | K-562 | 34.44 | [4][5] |
| Breast Cancer | T47D | 38.89 | [1][3] |
| Breast Cancer | MDA-MB-231 | 9.08 | [3] |
| Breast Cancer | MDA-MB-468 | 30.89 | [3] |
| Breast Cancer | BT20 | 8.96 | [3] |
| Breast Cancer | HS587T | 18.15 | [3] |
| Breast Cancer | MCF-7 | 18.76 | [3] |
| Breast Cancer | MCF7/AZ | 33.42 | [3] |
| Head and Neck Cancer | JHU-O22 | 26.35 | [3] |
| Head and Neck Cancer | HN13 | 8.89 | [3] |
| Head and Neck Cancer | SCC25 | 6.65 | [3] |
| Head and Neck Cancer | SCC4 | 19.82 | [3] |
| Head and Neck Cancer | SCC14 | 15.81 | [3] |
| Head and Neck Cancer | FADU | 20.17 | [3] |
| Colon Cancer | SW480 | 5.79 | [3] |
| Colon Cancer | SW620 | 10.02 | [3] |
| Colon Cancer | CO115 | 9.58 | [3] |
| Colon Cancer | HCT15 | 5.47 | [3] |
| Glioblastoma | C6 | - | [4][6] |
| Glioblastoma | U87 MG | - | [4][6] |
| Prostate Cancer | PC-3 | - | [4][6] |
| Gastric Cancer | CS12 | - | [4] |
Note: IC50 values can exhibit variability between different studies and under varying experimental conditions. The dash (-) indicates that the study confirmed cytotoxic activity but did not provide a specific IC50 value.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the assessment of euphol's in vitro cytotoxic activity.
Cell Viability and Cytotoxicity Assays (MTS/MTT)
These colorimetric assays are foundational in determining the effect of euphol on cancer cell viability by measuring the metabolic activity of the cells.
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 96-well plates at a density of approximately 3,000 to 5,000 cells per well and allowed to adhere overnight.[7]
2. Cell Synchronization (Serum Starvation):
-
To synchronize the cell cycle, the growth medium is replaced with a low-serum medium (e.g., 0.5% FBS).
-
The cells are incubated in this medium for 24 hours.[7]
3. Euphol Treatment:
-
A stock solution of euphol is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions are made in the low-serum medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[7]
-
The synchronized cells are then treated with the various concentrations of euphol and incubated for a specified period, typically 72 hours.[3][7] A vehicle control group (DMSO only) is included.[7]
4. Reagent Addition and Incubation:
-
For MTS Assay: Two hours before the end of the incubation period, 10-20 µL of MTS reagent is added to each well.[7][8] The plate is then incubated for 2-4 hours at 37°C.[7]
-
For MTT Assay: After the treatment incubation, the medium is removed, and 50 µL of 1 mg/ml MTT solution is added to each well, followed by a 2-hour incubation at 37°C.[9]
5. Absorbance Measurement:
-
For MTS Assay: The absorbance is measured at 490 nm using a microplate reader.[3][7]
-
For MTT Assay: The MTT solution is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is then measured at 570 nm.[9]
6. Data Analysis:
-
Absorbance values are converted to the percentage of cell viability relative to the vehicle-treated control cells (considered 100% viability).[7] The IC50 value is then calculated.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of key executioner caspases to determine if euphol induces programmed cell death.
1. Cell Treatment:
-
Cells are seeded in appropriate culture plates and treated with euphol at various concentrations for a defined period.[8]
2. Cell Lysis:
-
Following treatment, the cells are lysed to release their intracellular contents.[8]
3. Caspase-Glo® 3/7 Reagent Addition:
-
A reagent containing a luminogenic caspase-3/7 substrate is added to the cell lysate.[8]
4. Incubation and Luminescence Measurement:
-
The mixture is incubated at room temperature to allow for the caspase-mediated cleavage of the substrate, which generates a luminescent signal.[8]
-
The luminescence is measured using a luminometer, with the signal intensity being proportional to the amount of caspase activity.
Western Blot Analysis for Signaling Proteins
This technique is used to investigate the effect of euphol on the expression and activation of key proteins within signaling pathways.
1. Cell Treatment and Lysis:
-
Cells are grown to 70-80% confluency and then treated with the desired concentration of euphol for various time points.[9]
-
After treatment, cells are harvested and lysed to extract total protein.
2. Protein Quantification:
-
The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
3. Gel Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
4. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., ERK, Akt, p-ERK, p-Akt, Bcl-2, BAX, Caspase-3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
5. Detection:
-
A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The band intensities are quantified to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
Euphol exerts its anti-cancer effects through a multi-faceted mechanism that involves the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.[4][10]
Induction of Apoptosis
A primary mechanism of euphol-induced cytotoxicity is the initiation of programmed cell death. This is achieved through:
-
Regulation of the Bcl-2 Protein Family: In gastric cancer cells, euphol has been shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2.[4] This shift in the BAX/Bcl-2 ratio is a critical step that leads to mitochondrial dysfunction and the activation of the apoptotic cascade.[4]
-
Activation of Caspases: Treatment with euphol leads to the activation of effector caspases, such as caspase-3 and caspase-7.[4] These enzymes are the executioners of apoptosis, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[4]
Modulation of Key Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways are two major targets of euphol.[4][6] The effect of euphol on these pathways can be cell-type specific.[4]
-
In U87 glioblastoma cells, euphol-induced apoptosis is associated with a significant downregulation of Erk1/2 and Akt activity.[6]
-
Conversely, in C6 glioblastoma cells, a prolonged activation of Erk1/2 is correlated with apoptosis.[6][11]
-
In gastric cancer cells, euphol selectively induces apoptosis through the activation of ERK1/2 signaling.[4]
-
Euphol has also been found to suppress TGF-β signaling by inducing the movement of TGF-β receptors into lipid-raft microdomains, leading to their degradation.[12]
Cell Cycle Arrest
Euphol can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[4] This prevents cancer cells from proceeding to the DNA synthesis (S) phase, thereby inhibiting their replication.[4] In breast cancer cells, euphol has been observed to downregulate the expression of cyclin D1, a key regulatory protein for the G1/S phase transition.[4]
Visualizations
To further elucidate the complex processes involved in euphol's anti-cancer activity, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the key signaling pathways affected by euphol.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Euphol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol (B7945317), a tetracyclic triterpene alcohol primarily found in the sap of plants from the Euphorbiaceae family, has garnered significant scientific interest for its diverse pharmacological activities.[1] Among these, its anti-inflammatory properties present a promising avenue for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory effects of euphol and its derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory efficacy of euphol and its derivatives has been quantified through various in vivo and in vitro assays. The following tables summarize the key findings, providing a comparative analysis of their potency.
Table 1: In Vivo Anti-inflammatory Activity of Euphol
| Assay | Model | Compound | Dose | Activity | Reference |
| TPA-Induced Ear Edema | Mouse | Euphol | 0.2-1.0 mg/ear | 50% Inhibitory Dose (ID50) | [2][3] |
Table 2: In Vitro Anti-inflammatory and Related Activities of Euphol and its Derivatives
| Assay | Target/Cell Line | Compound | Concentration | Activity | Reference |
| Enzyme Inhibition | Monoacylglycerol Lipase (MGL) | Euphol | 315 nM | IC50 | |
| Neutrophil Chemotaxis | Human Neutrophils | Euphol | 292.9 µM | 84% Inhibition | [4] |
| Complement Pathway Inhibition | Alternative Pathway | Euphol | 976.1 µM | 31% Inhibition | [4] |
| Complement Pathway Inhibition | Lectin Pathway | Euphol | 976.1 µM | 32% Inhibition | [4] |
| Superoxide Anion Generation | Human Neutrophils | Euphormin-A | 4.51 ± 0.45 µM | IC50 | [5] |
| Superoxide Anion Generation | Human Neutrophils | Euphormin-B | 3.68 ± 0.05 µM | IC50 | [5] |
| Superoxide Anion Generation | Human Neutrophils | Polyphenolic Derivative 25 | 0.68 ± 0.18 µM | IC50 | [5] |
| Superoxide Anion Generation | Human Neutrophils | Polyphenolic Derivative 33 | 1.39 ± 0.12 µM | IC50 | [5] |
Mechanisms of Anti-inflammatory Action
Euphol exerts its anti-inflammatory effects by modulating multiple key signaling pathways involved in the inflammatory cascade.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Euphol has been shown to inhibit the activation of NF-κB.[6] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory mediators.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory effect of euphol, a triterpene alcohol from the roots of Euphorbia kansui, on tumour promotion by 12-O-tetradecanoylphorbol-13-acetate in two-stage carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory and cytotoxic activities of euphol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Euphol Acetate from Euphorbia Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol (B7945317) acetate (B1210297), a tetracyclic triterpenoid (B12794562) derivative, is a significant bioactive compound found in various species of the Euphorbia genus, which belongs to the Euphorbiaceae family. This compound, along with its precursor euphol, has garnered interest in the scientific community for its potential pharmacological activities. The latex of Euphorbia plants is a particularly rich source of these triterpenoids. This document provides detailed application notes and protocols for the efficient extraction, isolation, and characterization of euphol acetate from Euphorbia species, intended for use in research, natural product chemistry, and drug development.
Data Presentation: Quantitative Yield of Triterpenoids from Euphorbia Species
The yield of this compound and related triterpenoids can vary significantly depending on the Euphorbia species, the part of the plant used (latex, leaves, stems), and the extraction and purification methods employed. The following table summarizes available quantitative data to provide a benchmark for researchers.
| Plant Species | Plant Part | Extraction Method | Key Parameters | Compound | Yield | Reference |
| Euphorbia tirucalli | Sap | Solvent Extraction & Recrystallization | Initial extraction with hexane, followed by n-butanol. Recrystallization of the acetate fraction from butanol. | This compound | 3.5 g of crystals (initial sap volume not specified) | [1] |
| Euphorbia tirucalli | Fresh Leaves | Ultrasound-Assisted Extraction (UAE) | Solvent: Ethyl acetate:ethanol (B145695) (4:1, v/v); Temp: 60°C; Time: 75 min | Euphol | ~4.06 mg/g of fresh leaf | [2] |
| Euphorbia geniculata | Stem | Maceration followed by Column Chromatography | Extraction with methanol; purification of a fraction with n-hexane:ethyl acetate gradient. | Lupeol Acetate | 63 mg from a specific fraction (initial plant mass not specified for this pure compound) | [3] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and characterization of this compound from Euphorbia species.
Protocol 1: Solvent Extraction from Euphorbia Latex
This protocol is a widely used method for obtaining a triterpenoid-rich extract from the latex of Euphorbia plants.
Materials and Reagents:
-
Fresh latex from Euphorbia species (e.g., E. tirucalli)
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Silica (B1680970) gel 60 (70-230 mesh) for column chromatography
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Procedure:
-
Latex Collection and Initial Extraction:
-
Collect fresh latex from the desired Euphorbia species.
-
For every 100 mL of latex, add 300 mL of n-hexane and stir vigorously for 1 hour.
-
A precipitate will form. Decant the n-hexane layer.
-
Extract the resulting precipitate with n-butanol.[1]
-
-
Solvent Evaporation:
-
Concentrate the n-butanol extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain a crude extract.
-
-
Column Chromatography Purification:
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase (e.g., n-hexane with 2% ethyl acetate).
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 2% to 20% ethyl acetate in n-hexane).[2]
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. A suitable developing solvent system is n-hexane:ethyl acetate (8:2).
-
Visualize the spots on the TLC plates under UV light (if applicable) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Combine the fractions that show a prominent spot corresponding to this compound.
-
-
Crystallization:
-
Evaporate the solvent from the combined pure fractions to obtain the isolated compound.
-
Recrystallize the this compound from a suitable solvent, such as butanol, to obtain pure crystals.[1]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) from Euphorbia Leaves
This protocol offers a more efficient extraction method for obtaining triterpenoids from the leaf material of Euphorbia species.
Materials and Reagents:
-
Fresh or dried leaves of Euphorbia species
-
Ethyl acetate
-
Ethanol
-
Ultrasonic bath with temperature control
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Collect fresh leaves, wash them to remove any debris, and gently pat them dry. For dried leaves, grind them into a coarse powder.
-
-
Extraction:
-
Use a solvent-to-sample ratio of 100:32 (mL/g). For example, for 10 g of fresh leaves, use 320 mL of solvent.
-
The extraction solvent is a mixture of ethyl acetate and ethanol (4:1, v/v).[4]
-
Place the plant material and the solvent mixture in a flask.
-
Submerge the flask in an ultrasonic bath and sonicate under the following conditions:
-
Temperature: 60°C
-
Time: 75 minutes
-
Power: 60% (e.g., 150 W)[4]
-
-
-
Post-Extraction:
-
Filter the extract to remove the solid plant material.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude euphol-containing extract.
-
-
Purification:
-
Proceed with column chromatography as described in Protocol 1, step 3.
-
Characterization of this compound
Accurate identification of the isolated this compound is crucial. The following data can be used for spectroscopic confirmation.
Chemical Properties:
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance) in CDCl₃: The ¹H NMR spectrum of this compound will show characteristic signals for the methyl protons of the acetate group around δ 2.05 (s, 3H). Other key signals include those for the numerous methyl groups of the triterpenoid skeleton and the olefinic proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) in CDCl₃: The ¹³C NMR spectrum is highly informative for confirming the carbon skeleton. Key signals include the carbonyl carbon of the acetate group at approximately δ 171.0 and the carbon bearing the acetate group (C-3) at around δ 81.0. The spectrum will also display a multitude of signals corresponding to the other 30 carbons of the euphol skeleton.
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak [M]⁺ at m/z 468. A significant fragment ion is often observed at m/z 408, corresponding to the loss of acetic acid ([M-60]⁺).
Visualizations
Experimental Workflow for Extraction and Isolation of this compound
References
Application Notes: Purification of Euphol Using Column Chromatography
Introduction
Euphol (B7945317), a tetracyclic triterpenoid (B12794562) alcohol, is a significant bioactive compound found in various plant species, particularly within the Euphorbia genus. It has garnered considerable interest from the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and potential anticancer properties.[1] This application note provides a detailed protocol for the purification of euphol from a crude plant extract using silica (B1680970) gel column chromatography, a fundamental and widely used technique for the separation of natural products.[2][3]
Principle of Column Chromatography
Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase. In the context of euphol purification, a solid adsorbent, typically silica gel, serves as the stationary phase.[2] A liquid solvent or a mixture of solvents, the mobile phase, is passed through the column. Compounds in the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Non-polar compounds, like euphol, have a weaker interaction with the polar silica gel and thus elute faster with a non-polar mobile phase. By gradually increasing the polarity of the mobile phase, compounds with increasing polarity can be sequentially eluted, allowing for the isolation of the target compound.
Data Presentation
Table 1: Key Parameters for Euphol Purification via Column Chromatography
| Parameter | Description | Typical Values/Ranges | References |
| Stationary Phase | The solid adsorbent used in the column. | Silica gel (60-120 mesh) is most common. Silver nitrate-impregnated silica gel can be used for separating isomers. | [2][4][5] |
| Mobile Phase | The solvent system used to elute the compounds. | Gradient of n-hexane and ethyl acetate (B1210297) (starting from 100% n-hexane or with a low percentage of ethyl acetate, e.g., 1-2%, and gradually increasing the ethyl acetate concentration). Other systems include n-hexane/toluene and n-hexane/dichloromethane. | [2][4][5][6] |
| Sample Load | The ratio of crude extract to the stationary phase. | A common ratio is 1:30 to 1:50 (w/w) of crude extract to silica gel. | [4] |
| Elution Mode | The method of applying the mobile phase. | Gradient elution is typically employed to achieve better separation of compounds with varying polarities. | [2][4] |
| Monitoring Technique | Method used to analyze the collected fractions. | Thin Layer Chromatography (TLC) is the standard method. | [2][4] |
| Visualization Reagent | Reagent used to visualize spots on the TLC plate. | Anisaldehyde-sulfuric acid or vanillin-sulfuric acid, followed by heating. UV light can also be used if the compounds are UV active. | [2][7] |
Table 2: Example Yields of Euphol from Euphorbia tirucalli
| Extraction Method | Plant Part | Yield | Reference |
| Ultrasound-Assisted Extraction | Fresh Leaf | ~4.06 mg/g | |
| Solvent Extraction (Methanol) | Aerial Parts | 4.2 g from 15.0 kg |
Experimental Protocols
1. Preparation of Crude Extract
A common preliminary step is the extraction of euphol from the plant material.
-
Solvent Extraction:
-
Air-dry and grind the plant material (e.g., leaves, latex, or aerial parts) to a fine powder to increase the surface area for extraction.[8]
-
Perform exhaustive extraction of the powdered material using a non-polar solvent such as n-hexane, ethyl acetate, or chloroform. This can be achieved through maceration (soaking for 24-48 hours) or Soxhlet extraction for several hours.[5][7]
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[4][7]
-
-
Ultrasound-Assisted Extraction (UAE):
-
Place the fresh or dried plant material in an extraction vessel.
-
Add a suitable solvent mixture (e.g., ethyl acetate and ethanol (B145695) in a 4:1 ratio).[4]
-
Sonicate the mixture in an ultrasonic bath at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 75 minutes).[4]
-
Filter the extract and concentrate it using a rotary evaporator.[4]
-
2. Purification by Silica Gel Column Chromatography
This protocol outlines the steps for purifying euphol from the crude extract.
-
Materials:
-
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the glass column and allow it to pack uniformly. Let the excess solvent drain until it is level with the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent like n-hexane.[2]
-
In a separate beaker, add a small amount of silica gel to the dissolved extract to create an adsorbed sample.
-
Allow the solvent to evaporate completely, resulting in a free-flowing powder.
-
Carefully load the adsorbed sample onto the top of the packed column.[2][7]
-
-
Elution:
-
Begin eluting the column with 100% n-hexane or a mixture with a very low percentage of ethyl acetate (e.g., 1-2%).[4]
-
Collect the eluate in fractions of a fixed volume (e.g., 10-20 mL).[4]
-
Gradually increase the polarity of the mobile phase by incrementally adding more ethyl acetate to the n-hexane. A suggested gradient could be from 2% to 20% ethyl acetate in n-hexane.[4]
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).[2]
-
Spot each fraction onto a silica gel TLC plate.
-
Develop the TLC plate in a suitable solvent system that provides good separation (e.g., n-hexane:ethyl acetate, 80:20).[4]
-
Visualize the spots by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid or vanillin-sulfuric acid) followed by gentle heating, or under UV light if applicable.[2][7]
-
Combine the fractions that contain the spot corresponding to pure euphol (identified by comparing with a euphol standard if available).[2]
-
-
Solvent Removal and Final Purification:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified euphol.[2]
-
For higher purity, the isolated euphol can be further purified by recrystallization from a suitable solvent system like methanol-acetone or by using preparative High-Performance Liquid Chromatography (HPLC).[4][8]
-
-
Mandatory Visualization
Caption: Workflow for the purification of euphol using column chromatography.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. Trisnor-Euphane-Type Triterpenoid and Other Constituents Isolated from Euphorbia tanquahuete Sessé & Moc.: Preparation and Cytotoxic Evaluation of Semisynthetic Derivatives of Euphol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Quantitative Determination of Euphol Acetate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol (B7945317), a tetracyclic triterpene alcohol, and its acetate (B1210297) ester, euphol acetate, are of significant interest in phytochemical and pharmacological research due to their potential therapeutic properties, including anti-inflammatory, antiviral, and antitumor activities. Found in various plant species, particularly from the Euphorbiaceae family, accurate and reliable quantification of these compounds is essential for quality control of herbal products, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantitative determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Principle
This method utilizes RP-HPLC with a C18 column to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. Detection is achieved using a UV detector, as euphol and its derivatives exhibit absorbance in the low UV region. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard concentration.
Apparatus and Materials
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: ZORBAX Eclipse XDB-C8 (150 mm × 4.6 mm, 5 µm) or a similar C18 column.[1]
-
Data Acquisition and Processing Software: As provided with the HPLC system.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Ultrasonic Bath: For sample extraction.
-
Centrifuge: For sample clarification.
-
Syringe Filters: 0.45 µm PTFE or nylon.
-
HPLC Vials: 2 mL amber glass vials with inserts.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reference Standard: this compound (purity ≥ 98%).
Experimental Protocols
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, latex) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh about 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of a suitable solvent mixture, such as ethyl acetate and ethanol (B145695) (4:1, v/v).[2]
-
Perform ultrasonication for 60-75 minutes at a controlled temperature (e.g., 60°C).[2]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue with an additional 50 mL of the solvent mixture to ensure complete extraction.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Purification (Optional, if high matrix interference is expected):
-
The crude extract can be further purified using column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate to isolate the this compound-containing fraction.
-
-
Final Sample Solution:
-
Dissolve the dried extract (or the purified fraction) in a known volume of the mobile phase (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These are based on a validated method for euphol and may require minor optimization.[1]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse XDB-C8 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (92:8, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Run Time | 15 min |
Method Validation
A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank sample, a standard solution, and a sample solution.
-
Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Precision: The precision of the method should be determined by performing replicate injections of the same sample (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be ≤ 2%.
-
Accuracy: The accuracy of the method can be assessed by performing a recovery study. This involves spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
The quantitative data from the method validation should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Average Recovery | 97.1%[1] |
| Precision (RSD) | < 2.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Note: The Average Recovery and a representative Linearity Range are based on a validated method for euphol and are indicative of expected performance for this compound.[1]
Visualization of Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound in various matrices, including plant extracts. Proper sample preparation and method validation are crucial for obtaining accurate and precise results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound for quality control and research purposes.
References
Application Notes and Protocols for Evaluating Euphol Cytotoxicity using the MTS Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the MTS assay to evaluate the cytotoxic effects of Euphol (B7945317), a tetracyclic triterpene alcohol with demonstrated anti-cancer properties.[1] This document includes a detailed experimental protocol, a summary of quantitative data on Euphol's efficacy, and visualizations of the experimental workflow and relevant signaling pathways.
Introduction to the MTS Assay
The MTS assay is a colorimetric method used to assess cell viability.[2] The principle of the assay is based on the reduction of the MTS tetrazolium compound, [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium], by viable, metabolically active cells.[2] Dehydrogenase enzymes within the cells convert the MTS into a soluble formazan (B1609692) product that absorbs light at 490-500 nm.[3] The amount of formazan produced is directly proportional to the number of living cells in the culture, making it an effective tool for quantifying the cytotoxic effects of compounds like Euphol.
Euphol: A Natural Compound with Anti-Cancer Potential
Euphol, a major constituent of the sap of plants from the Euphorbia genus, has been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[1] Its mechanisms of action include the induction of apoptosis (programmed cell death) and autophagy.[4] Studies have indicated that Euphol's cytotoxic activity is mediated through the modulation of key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.[5]
Experimental Protocols
Detailed MTS Assay Protocol for Euphol Cytotoxicity
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials:
-
Euphol
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Euphol Preparation:
-
Prepare a high-concentration stock solution of Euphol in DMSO (e.g., 10-20 mM).
-
On the day of the experiment, prepare serial dilutions of the Euphol stock solution in complete culture medium to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration in all wells, including the vehicle control, is kept low (typically ≤ 0.5%) and is consistent across all treatment groups to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared Euphol dilutions to the respective wells.
-
Include the following controls:
-
Vehicle Control: Wells containing cells treated with the same concentration of DMSO as the highest Euphol concentration.
-
Untreated Control: Wells containing cells in culture medium only.
-
Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Reagent Addition:
-
After the incubation period, add 20 µL of MTS reagent to each well, including the blank controls.
-
Gently tap the plate to mix.
-
-
Incubation with MTS:
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the Euphol concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of Euphol that inhibits cell growth by 50%.
-
Data Presentation
Quantitative Summary of Euphol Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Euphol in various human cancer cell lines, as determined by cytotoxicity assays.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| U87 MG | Glioblastoma | 59.97 | Not Specified | [6] |
| C6 | Glioblastoma | 38.84 | Not Specified | [6] |
| PC-3 | Prostate Cancer | 21.33 | Not Specified | [6] |
| Mia-Pa-Ca-2 | Pancreatic Cancer | ~17.5 | 72 | [6][7] |
| Panc-1 | Pancreatic Cancer | >35.1 | 72 | [6][7] |
| KYSE-70 | Esophageal Squamous Cell Carcinoma | ~11 | Not Specified | [6] |
| HCT-116 | Colon Carcinoma | ~15 | Not Specified | [6] |
| A549 | Lung Carcinoma | ~20 | Not Specified | [6] |
| Gastric CS12 | Gastric Cancer | Not Specified | Not Specified | [8] |
| K-562 | Leukemia | 34.44 | Not Specified | |
| HRT-18 | Colorectal Cancer | 70.8 | Not Specified | |
| T47D | Breast Cancer | 38.89 | Not Specified | [1] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell density and specific assay protocols.[6]
Mandatory Visualization
Diagrams of Experimental Workflow and Signaling Pathways
Caption: Workflow of the MTS assay for evaluating Euphol's cytotoxicity.
Caption: Euphol's modulation of signaling pathways leading to cell death.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
TPA-Induced Mouse Ear Edema Assay: Application Notes and Protocols for Anti-Inflammatory Activity Screening
Introduction
The 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assay is a widely utilized and reliable in vivo model for the screening and evaluation of topical and systemic anti-inflammatory agents.[1][2][3] TPA, a phorbol (B1677699) ester, is a potent topical inflammatory agent that induces a rapid and reproducible inflammatory response characterized by edema, erythema, and cellular infiltration.[4] This model is particularly valuable for investigating the efficacy of compounds targeting the key pathways in acute skin inflammation.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals employing the TPA-induced mouse ear edema assay.
Principle of the Assay
Topical application of TPA to the mouse ear activates protein kinase C (PKC), a key signaling enzyme.[5] This activation triggers a cascade of downstream events, including the production of pro-inflammatory mediators such as prostaglandins (B1171923) (e.g., PGE2) and leukotrienes (e.g., LTB4), as well as the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).[5] This inflammatory cascade leads to increased vascular permeability, vasodilation, and the recruitment of immune cells, primarily neutrophils, resulting in measurable ear edema (swelling).[4][6] The anti-inflammatory potential of a test compound is determined by its ability to reduce the TPA-induced edema, which can be quantified by measuring the change in ear thickness or weight.
Signaling Pathway of TPA-Induced Inflammation
Caption: Signaling cascade initiated by TPA leading to an inflammatory response.
Experimental Protocols
Materials and Reagents
-
Animals: Male CD-1 or BALB/c mice (20-25 g) are commonly used.
-
TPA (12-O-tetradecanoylphorbol-13-acetate): Stock solution typically prepared in acetone (B3395972) or ethanol.
-
Test Compounds: Dissolved in a suitable vehicle (e.g., acetone, ethanol).
-
Positive Control: Indomethacin is a frequently used positive control.[5]
-
Vehicle: The solvent used to dissolve TPA and the test compounds.
-
Measurement Tool: A digital micrometer or a precision balance.
-
Biopsy Punch: 6 or 7 mm in diameter for ear tissue collection.[7][8]
Experimental Workflow
Caption: Step-by-step workflow of the TPA-induced mouse ear edema assay.
Detailed Procedure
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (n=3-5 per group):
-
Naive/Control Group: No treatment.
-
Vehicle Group: Treated with the vehicle and TPA.
-
Positive Control Group: Treated with a known anti-inflammatory drug (e.g., indomethacin) and TPA.
-
Test Compound Group(s): Treated with the test compound at various doses and TPA.
-
-
Treatment Application:
-
Topically apply 20 µL of the test compound, positive control, or vehicle to both the inner and outer surfaces of the left ear.
-
-
Induction of Edema:
-
Incubation:
-
Measurement of Edema:
-
At the end of the incubation period, euthanize the mice by cervical dislocation.
-
Method A: Ear Thickness: Measure the thickness of the ear using a digital micrometer.
-
Method B: Ear Weight: Collect a standard-sized ear punch (e.g., 7 mm diameter) from both the treated and untreated ears and weigh them immediately.[8]
-
-
Data Analysis:
-
The degree of edema is calculated as the difference in thickness or weight between the TPA-treated ear and the vehicle-treated (or contralateral) ear.
-
The percentage of edema inhibition is calculated using the following formula: % Inhibition = [ (Edema_vehicle - Edema_treatment) / Edema_vehicle ] x 100
-
Data Presentation
Quantitative data from the TPA-induced mouse ear edema assay should be presented in a clear and structured format to allow for easy comparison between different treatment groups.
| Treatment Group | Dose (mg/ear) | Ear Weight (mg) (Mean ± SEM) | Edema (mg) (Mean ± SEM) | Inhibition (%) |
| Vehicle + TPA | - | 12.5 ± 0.8 | 6.2 ± 0.8 | 0 |
| Indomethacin | 1.0 | 7.8 ± 0.5 | 1.5 ± 0.5 | 75.8 |
| Test Compound A | 0.5 | 9.2 ± 0.6 | 2.9 ± 0.6 | 53.2 |
| Test Compound A | 1.0 | 8.1 ± 0.4 | 1.8 ± 0.4 | 71.0 |
| Test Compound B | 1.0 | 10.5 ± 0.7 | 4.2 ± 0.7 | 32.3 |
Note: The data in this table is representative and for illustrative purposes only.
Histological Analysis
For a more in-depth analysis of the inflammatory response, histological examination of the ear tissue can be performed. Following the measurement of edema, ear tissue samples can be fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).[6][12] This allows for the visualization and assessment of:
-
Dermal Edema: Accumulation of fluid in the dermis.[6]
-
Cellular Infiltration: Presence and density of inflammatory cells, particularly neutrophils, in the dermal and epidermal layers.[4][5][6]
Conclusion
The TPA-induced mouse ear edema assay is a robust and valuable preclinical model for the evaluation of anti-inflammatory compounds. Its simplicity, reproducibility, and relevance to acute skin inflammation make it an essential tool in dermatological research and drug development. By following standardized protocols and employing both macroscopic and microscopic endpoints, researchers can obtain reliable and comprehensive data on the anti-inflammatory potential of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 3. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic effect of tolfenamic acid and glycyrrhizic acid on TPA-induced skin inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
- 9. Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Euphol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol (B7945317), a tetracyclic triterpene alcohol found in plants of the Euphorbia genus, has demonstrated significant anti-cancer and anti-inflammatory properties.[1][2] Its therapeutic potential stems from its ability to modulate key intracellular signaling pathways that regulate cell proliferation, survival, apoptosis, and inflammation. Western blot analysis is a critical technique for elucidating the mechanism of action of euphol by detecting changes in the expression and phosphorylation status of key signaling proteins. These application notes provide a comprehensive guide to utilizing Western blot analysis to study the effects of euphol on major signaling cascades.
Key Signaling Pathways Modulated by Euphol
Euphol has been shown to exert its biological effects by targeting several critical signaling pathways:
-
PI3K/Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. Euphol has been observed to inhibit the PI3K/Akt pathway in certain cancer cells, leading to decreased cell viability.[3][4]
-
MAPK/ERK Signaling Pathway: The role of the MAPK/ERK pathway in euphol's mechanism is cell-type specific. In some cancer cells, euphol induces apoptosis through the activation of ERK1/2, while in others, it inhibits ERK1/2 activity.[1][3]
-
NF-κB Signaling Pathway: As a key regulator of inflammation, the NF-κB pathway is a target for euphol's anti-inflammatory effects. Euphol can inhibit the activation of NF-κB, reducing the expression of pro-inflammatory mediators.[2][5]
-
Apoptosis Signaling Pathway: Euphol induces programmed cell death by modulating the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic protein BAX and decreasing the anti-apoptotic protein Bcl-2.[6]
-
TGF-β Signaling Pathway: Euphol can suppress TGF-β signaling by promoting the degradation of TGF-β receptors, which can impact cancer progression.[7]
Data Presentation: Quantitative Effects of Euphol on Signaling Proteins
The following tables summarize the quantitative and qualitative changes in protein expression and phosphorylation observed in response to euphol treatment, as determined by Western blot analysis from various studies.
Table 1: Effect of Euphol on the PI3K/Akt Signaling Pathway
| Cell Line | Treatment Conditions | Target Protein | Observed Effect on Protein Levels/Activity | Quantitative Change (Fold Change or %) | Reference(s) |
| U87 Glioblastoma | 20 and 40 µg/mL Euphol for 24h | Phospho-Akt (p-Akt) / Total Akt | Significant Decrease | Strong reduction in the p-Akt/Total Akt ratio.[2][3] | [2][3] |
| PC-3 Prostate Cancer | 30 µg/mL Euphol for 6h | Phospho-Akt (p-Akt) / Total Akt | Transient Increase | A transient significant increase was observed.[3] | [3] |
Table 2: Effect of Euphol on the MAPK/ERK Signaling Pathway
| Cell Line | Treatment Conditions | Target Protein | Observed Effect on Protein Levels/Activity | Quantitative Change (Fold Change or %) | Reference(s) |
| U87 Glioblastoma | 20 and 40 µg/mL Euphol for 24h | Phospho-Erk1/2 (p-Erk1/2) / Total Erk1/2 | Significant Decrease | Strong reduction in the p-Erk1/2/Total Erk1/2 ratio.[2][3] | [2][3] |
| C6 Glioblastoma | 20 and 40 µg/mL Euphol | Phospho-Erk1/2 (p-Erk1/2) / Total Erk1/2 | Long-lasting Activation | A sustained activation was observed, correlated with apoptosis.[3] | [3] |
| Human Gastric Cancer Cells (CS12) | Not specified | Phospho-Erk1/2 (p-Erk1/2) | Activation | Euphol selectively induced apoptosis through the activation of ERK1/2 signaling.[1][6] | [1][6] |
Table 3: Effect of Euphol on the Apoptosis Signaling Pathway
| Cell Line | Treatment Conditions | Target Protein | Observed Effect on Protein Levels/Activity | Quantitative Change (Fold Change or %) | Reference(s) |
| Human Gastric Cancer Cells | Not specified | BAX | Up-regulation | Not specified | [6] |
| Human Gastric Cancer Cells | Not specified | Bcl-2 | Down-regulation | Not specified | [6] |
| Human Gastric Cancer Cells | Not specified | Caspase-3 | Activation | Not specified | [6] |
Table 4: Effect of Euphol on the TGF-β Signaling Pathway
| Cell Line | Treatment Conditions | Target Protein | Observed Effect on Protein Levels/Activity | Quantitative Change (Fold Change or %) | Reference(s) |
| Mv1Lu | 40 µg/ml Euphol for 48h | TβR-I | Degradation | ~75% increase in degradation.[8] | [8] |
| Mv1Lu | 40 µg/ml Euphol for 48h | TβR-II | Degradation | ~79% increase in degradation.[8] | [8] |
| MKN45 | 40 µg/ml Euphol for 48h | TβR-I | Degradation | ~83% increase in degradation.[8] | [8] |
| MKN45 | 40 µg/ml Euphol for 48h | TβR-II | Degradation | ~75% increase in degradation.[8] | [8] |
| AGS | 40 µg/ml Euphol + 100 pM TGF-β for 48h | Fibronectin | Inhibition of TGF-β induced expression | ~90% inhibition.[8] | [8] |
Table 5: Effect of Euphol on the NF-κB Signaling Pathway
| Cell/Tissue Type | Stimulus | Treatment | Protein Target | Observed Effect on Protein Levels/Activity | Reference(s) |
| Mouse Colonic Tissue | DSS-induced colitis | Euphol (30 mg/kg, p.o.) | Phospho-NF-κB p65 | Significant Inhibition | [9] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by Euphol.
Experimental Workflow Diagram
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with Euphol
-
Cell Culture: Culture the desired cell line (e.g., U87, C6, PC-3, AGS) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare stock solutions of euphol in a suitable solvent (e.g., DMSO).
-
Dilute the euphol stock solution to the desired final concentrations in the cell culture medium.
-
Replace the existing medium with the medium containing euphol or vehicle control (DMSO).
-
Incubate the cells for the desired time periods (e.g., 1, 6, 24, 48 hours).
-
Protocol 2: Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis:
-
Add an appropriate volume of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysates on ice for 30 minutes, with periodic vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes. Store at -80°C for long-term use.
Protocol 3: Protein Quantification (BCA Assay)
-
Prepare Standards: Prepare a series of bovine serum albumin (BSA) standards of known concentrations.[1]
-
Prepare Working Reagent: Prepare the BCA working reagent according to the manufacturer's instructions.[1]
-
Assay:
-
Add a small volume of each standard and protein lysate to a 96-well plate in duplicate.
-
Add the BCA working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.
Protocol 4: Western Blot Analysis
-
Sample Preparation:
-
Mix equal amounts of protein (20-40 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (the percentage of acrylamide (B121943) will depend on the molecular weight of the target protein).
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 1-2 hours on ice or according to the transfer system manufacturer's instructions.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, p-p65, p65, and a loading control like β-actin or GAPDH) diluted in the blocking buffer.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control.
-
For phosphorylated proteins, calculate the ratio of the phosphorylated protein to the total protein.
-
Express the results as fold change relative to the untreated control.
-
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the effects of euphol on key cellular signaling pathways. By employing Western blot analysis, researchers can gain valuable insights into the molecular mechanisms underlying the anti-cancer and anti-inflammatory properties of this promising natural compound, thereby facilitating its potential development as a therapeutic agent.
References
- 1. youtube.com [youtube.com]
- 2. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.umons.ac.be [orbi.umons.ac.be]
- 4. researchgate.net [researchgate.net]
- 5. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LabXchange [labxchange.org]
- 8. Euphol from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Preparation of Euphol Acetate Stock Solution for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol (B7945317) acetate (B1210297), a triterpenoid, has garnered interest in biomedical research for its potential therapeutic properties. As a derivative of euphol, it is often studied for its anti-inflammatory and anti-cancer activities. Proper preparation of euphol acetate stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed application notes and protocols for the preparation and use of this compound in a research setting. It is important to note that while the focus is on this compound, much of the detailed experimental data available is for its parent compound, euphol. Due to their structural similarity, the protocols for euphol can serve as a strong starting point for working with this compound, with the caveat that optimization may be necessary.
Physicochemical Properties and Solubility
Table 1: Solubility of Euphol
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Chloroform | Soluble | [1] |
| n-Hexane | Soluble | [1] |
For in vitro studies, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like euphol and its derivatives.[2]
Preparation of this compound Stock Solution
This protocol is based on best practices for preparing stock solutions of hydrophobic compounds like euphol for in vitro cell culture experiments and can be adapted for this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
-
Sterile pipette tips
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Adding the Solvent: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or incubator for a few minutes can be beneficial.
-
For compounds that are particularly difficult to dissolve, brief sonication in an ultrasonic bath can be employed.
-
-
Sterilization: The high concentration of DMSO in the stock solution generally ensures its sterility. However, if there are concerns, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration |
| -20°C | Short to medium-term |
| -80°C | Long-term |
Preparation of Working Solutions for In Vitro Assays
Protocol:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Prepare intermediate dilutions of the stock solution in cell culture medium.
-
It is critical to add the stock solution to the medium and mix immediately to prevent precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[3]
-
-
Final Concentration: Perform serial dilutions to achieve the desired final concentrations for your experiment. Ensure that the vehicle control (cells treated with medium containing the same final concentration of DMSO) is included in all experiments.
Experimental Protocols for In Vitro Studies
The following are generalized protocols for common in vitro assays where this compound might be evaluated. These are based on studies conducted with euphol.
Cell Viability/Cytotoxicity Assay (MTS Assay)
This assay is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Human cancer cell lines (e.g., pancreatic, glioblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions
-
MTS reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[4]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO).[4] Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Table 3: Example IC₅₀ Values for Euphol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Pancreatic Carcinoma | Pancreatic | 6.84 | [5] |
| Esophageal Squamous Cell | Esophageal | 11.08 | [5] |
| K-562 | Leukemia | 34.44 | [2] |
| HRT-18 | Colorectal | 70.8 | [2] |
| 3T3 | Fibroblast (non-cancerous) | 39.2 | [2] |
Signaling Pathways Modulated by Euphol
Studies on euphol have indicated its ability to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. It is plausible that this compound affects similar pathways. The diagram below illustrates the inhibitory effect of euphol on the PI3K/Akt and MAPK/ERK signaling pathways, which are often dysregulated in cancer.[6][7][8][9]
Caption: Putative inhibitory action of this compound on the PI3K/Akt and MAPK/ERK signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for in vitro studies involving this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Conclusion
The successful use of this compound in in vitro research hinges on the correct preparation of stock and working solutions. Due to its hydrophobic nature, DMSO is the recommended solvent for creating a concentrated stock solution, which should be stored in aliquots at low temperatures to maintain stability. Subsequent dilutions into aqueous cell culture media must be done carefully to avoid precipitation. The provided protocols for cell viability assays and the overview of affected signaling pathways, primarily based on data from the closely related compound euphol, offer a solid foundation for researchers to design and execute their experiments. It is recommended to perform initial dose-response experiments to determine the optimal concentration range for this compound in the specific cell lines and assays being utilized.
References
- 1. euphol | 514-47-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Euphol Extraction from Latex
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Euphol extracted from plant latex. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is Euphol and what are its primary sources? A1: Euphol is a tetracyclic triterpene alcohol with significant potential pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects. It is a major bioactive compound found in the latex of various plant species, particularly within the Euphorbia genus, such as Euphorbia tirucalli, Euphorbia umbellata, and Euphorbia neriifolia[1][2][3]. The latex of these plants is often the most concentrated source of Euphol.
Q2: What are the conventional methods for extracting Euphol from latex? A2: Traditional methods for Euphol extraction primarily involve solvent extraction from the plant latex. Commonly used solvents include n-hexane, ethyl acetate (B1210297), acetone (B3395972), and ethanol[4]. Following the initial solvent extraction, purification is typically achieved through chromatographic techniques like column chromatography and High-Performance Liquid Chromatography (HPLC)[4].
Q3: How can modern extraction techniques improve efficiency compared to conventional methods? A3: Modern techniques can offer higher efficiency and are often more environmentally friendly.
-
Ultrasound-Assisted Extraction (UAE) utilizes sound waves to disrupt cell walls, which enhances solvent penetration, thereby reducing extraction time and temperature[4].
-
Supercritical Fluid Extraction (SFE) with carbon dioxide is another advanced method known for improving yields and selectivity[4].
Q4: Which analytical methods are used for the quantification of Euphol in an extract? A4: Several robust analytical methods are used to accurately quantify Euphol in latex extracts. The choice of method depends on the desired sensitivity, selectivity, and available instrumentation. Common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC)[1].
Troubleshooting Guide
This guide addresses specific issues that may arise during the Euphol extraction process.
Problem 1: Low Yield of Crude Euphol Extract
-
Possible Cause 1: Inefficient Solvent System
-
Explanation: The polarity of the extraction solvent is critical for selectively dissolving Euphol while leaving behind other components. An inappropriate solvent will result in poor extraction efficiency.
-
Solution: For Euphol, which is a non-polar triterpene, non-polar or moderately polar solvents are most effective. N-hexane and ethyl acetate are commonly recommended for extracting Euphol from the aqueous latex mixture[4][5]. Methanol has also been shown to be effective for separating the supernatant from insoluble parts of the latex[6].
-
-
Possible Cause 2: Suboptimal Extraction Parameters
-
Explanation: The efficiency of the extraction is significantly influenced by parameters such as temperature, time, and the solvent-to-sample ratio[4].
-
Solution: Systematically optimize these parameters. For instance, in Ultrasound-Assisted Extraction (UAE), optimal conditions have been reported as a temperature of 60°C for 75 minutes[4]. For solvent extraction, ensure sufficient time for partitioning and consider gentle heating (60-70°C) to enhance solubility, though this should be tested to avoid degradation[1].
-
-
Possible Cause 3: Inadequate Sample Preparation
-
Explanation: The physical state of the latex can limit the solvent's access to Euphol. Raw latex is a complex emulsion that can prevent efficient partitioning.
-
Solution: Proper pre-treatment is essential. For fresh latex, mixing with distilled water is a common first step[4]. To precipitate unwanted materials like rubber, an initial treatment with a solvent like acetone at low temperatures can be beneficial[4][7]. The latex can also be lyophilized (freeze-dried) to a powder before extraction[3][8].
-
Problem 2: Low Purity of the Final Product
-
Possible Cause 1: Co-extraction of Other Compounds
-
Explanation: The initial crude extract will invariably contain other lipids, pigments, and related triterpenes (like tirucallol) which have similar properties to Euphol[4][9].
-
Solution: Employ multi-step purification protocols. After initial extraction, use column chromatography with a silica (B1680970) gel stationary phase. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate, is effective for separating fractions[4]. Argentation (silver nitrate-impregnated) thin-layer chromatography can also be used to separate Euphol acetate from other triterpene acetates[4].
-
-
Possible Cause 2: Contamination from the Plant Matrix
-
Explanation: Pigments (e.g., chlorophyll (B73375) in extracts from green plant parts) and other cellular debris can contaminate the extract[4].
-
Solution: For latex, an initial wash with water can help remove water-soluble impurities. A preliminary extraction with a non-polar solvent like n-hexane can remove waxes before extracting with a more polar solvent for other target compounds[4].
-
Caption: Troubleshooting workflow for diagnosing and resolving low Euphol yield.
Data Presentation
Table 1: Euphol Concentration in Latex of Different Euphorbia Species This table summarizes the reported presence and concentration of Euphol in various species, which is essential for selecting appropriate plant sources.
| Plant Species | Analytical Method | Euphol Concentration / Purity | Reference |
| Euphorbia tirucalli | GC-MS | Major Triterpene | [1] |
| Euphorbia tirucalli | HPLC | Purity >95% (after purification) | [1] |
| Euphorbia umbellata | Not Specified | Major Constituent (54.82% to 79.81% of extract) | [1][10] |
| Euphorbia antiquorum | Not Specified | Present | [1] |
| Euphorbia neriifolia | Not Specified | Present | [1] |
| Euphorbia resinifera | Not Specified | 40.1% of yielded latex | [11] |
Note: "Major Triterpene" or "Present" indicates that Euphol was identified as a significant component, but specific quantitative data was not provided in the cited source[1].
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) This table provides a starting point for researchers using UAE, based on an optimized protocol for extraction from Euphorbia tirucalli leaves, which can be adapted for latex[4].
| Parameter | Optimized Value |
| Solvent | Ethyl acetate : Ethanol (B145695) (4:1, v/v) |
| Solvent-to-Sample Ratio | 100:32 (mL/g) |
| Temperature | 60°C |
| Time | 75 minutes |
| Ultrasonic Power | 60% (150 W) |
Experimental Protocols
Protocol 1: General Solvent Extraction of Euphol from Euphorbia antiquorum Latex This protocol is a generalized method based on common procedures described in the literature[4].
-
Latex Collection and Pre-treatment:
-
Collect fresh latex from the plant.
-
Mix the collected latex with an equal volume of distilled water to create an aqueous suspension.
-
-
Liquid-Liquid Extraction:
-
Transfer the aqueous latex mixture to a separatory funnel.
-
Add an equal volume of n-hexane or ethyl acetate to the funnel.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper organic layer will contain the Euphol.
-
Collect the upper ethyl acetate or hexane (B92381) fraction. Repeat this extraction step two more times with fresh solvent to maximize recovery.
-
-
Concentration:
-
Combine all collected organic fractions.
-
Remove the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to yield a concentrated crude extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.
-
Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the concentration of ethyl acetate.
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing Euphol.
-
-
Crystallization:
-
Combine the pure, Euphol-containing fractions and evaporate the solvent.
-
The purified Euphol can be crystallized from a solvent system like methanol-acetone to obtain pure crystals[4].
-
Caption: Generalized workflow for the extraction and purification of Euphol from latex.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Euphol This protocol is based on optimized conditions that have been shown to significantly improve yields and reduce extraction times[4].
-
Sample Preparation:
-
Collect fresh latex. To improve handling and quantification, the latex can be frozen and powdered. A known quantity (e.g., 10g) of powdered latex is used for the extraction[8].
-
-
Extraction:
-
Place the latex sample in a suitable vessel for ultrasonication.
-
Add the extraction solvent, a mixture of ethyl acetate and ethanol (4:1, v/v), using a solvent-to-sample ratio of 100:32 (mL/g)[4].
-
Subject the mixture to ultrasonication under the following optimized conditions:
-
Temperature: 60°C
-
Time: 75 minutes
-
Power: 60% (e.g., 150 W, depending on the equipment)
-
-
-
Post-Extraction:
-
After ultrasonication, filter the extract through Whatman No. 1 filter paper to remove any solid residual material.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude Euphol extract.
-
-
Purification:
-
The resulting crude extract can be further purified using the column chromatography and crystallization steps outlined in Protocol 1.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Extraction and Characterization of latex from the Euphorbia Tirucalli | International Journal of Development Research (IJDR) [journalijdr.com]
- 6. cbijournal.com [cbijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Euphorbia tirucalli latex loaded polymer nanoparticles: Synthesis, characterization, in vitro release and in vivo antinociceptive action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods to access the chemical composition of an Euphorbia tirucalli anticancer latex from traditional Brazilian medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Components of the Dried Latex of Euphorbia resinifera Berg and Its Medicinal Features - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Purity of Euphol Acetate After Crystallization
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the crystallization of Euphol (B7945317) acetate (B1210297), specifically focusing on resolving low purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low purity in Euphol acetate after crystallization?
Low purity of this compound following crystallization can stem from several factors, primarily related to the presence of impurities that co-crystallize with the desired product. These impurities can be broadly categorized as:
-
Process-Related Impurities: These are substances introduced or formed during the synthesis (acetylation of euphol) and purification process. A notable byproduct can be N-acetyl-1,2-dihydro-2-pyridylacetic acid when pyridine (B92270) is used as a catalyst in the acetylation reaction.[1] Incomplete reactions can also leave unreacted euphol.
-
Source-Related Impurities: If this compound is derived from a natural source, common impurities include other structurally similar triterpenoids, sterols, and lipids that are co-extracted.[2][3]
-
Solvent-Related Impurities: Residual solvents from the reaction or crystallization process can be trapped within the crystal lattice.
Q2: My this compound "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common issue and can be addressed by:
-
Increasing the Solvent Volume: The solution may be too supersaturated. Re-heat the mixture to dissolve the oil and add a small amount of additional solvent. Allow it to cool slowly.
-
Slowing Down the Cooling Rate: Rapid cooling can prevent the molecules from arranging into a crystal lattice. Let the solution cool to room temperature slowly before further cooling in an ice bath or refrigerator.
-
Changing the Solvent System: The chosen solvent may not be ideal. A solvent in which this compound has slightly lower solubility at elevated temperatures might be more suitable. Consider using a co-solvent system to fine-tune the solubility.
Q3: The crystallization of this compound happened too quickly, resulting in a fine powder. Is this a problem?
Rapid crystallization often traps impurities within the crystal lattice, leading to lower purity. A slower crystallization process generally yields larger, purer crystals. To slow down crystallization:
-
Reduce the Degree of Supersaturation: This can be achieved by using a slightly larger volume of solvent to dissolve the this compound at high temperature.
-
Control the Cooling Rate: A slower cooling rate allows for more selective incorporation of this compound molecules into the growing crystal lattice. Insulating the crystallization vessel can help achieve a slower, more controlled cooling process.
Q4: My final product has a low yield. How can I improve it?
A low yield can be due to several factors:
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum recovery of the product.
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. If possible, concentrate the mother liquor and attempt a second crystallization.
-
Premature Crystallization: If crystals form during a hot filtration step, product can be lost. Ensure the filtration apparatus is pre-heated.
Troubleshooting Guide for Low Purity
This section provides a systematic approach to diagnosing and resolving low purity issues with your this compound crystals.
| Observation | Potential Cause | Recommended Action(s) |
| Broad or multiple peaks in HPLC/GC analysis | Co-crystallization of structurally similar impurities (e.g., other triterpenoid (B12794562) acetates). | - Recrystallization: Perform one or more additional recrystallizations. Butanol has been reported as a suitable solvent for the crystallization of this compound.[4][5] - Chromatographic Purification: If recrystallization is ineffective, purify the material using column chromatography (e.g., silica (B1680970) gel) or argentation thin-layer chromatography (TLC), which is effective for separating triterpene acetates. |
| Presence of starting material (Euphol) in the final product | Incomplete acetylation reaction. | - Optimize Acetylation: Ensure an excess of the acetylating agent (e.g., acetic anhydride) is used. Increase the reaction time or temperature if necessary. Monitor the reaction progress using TLC until all the euphol has been consumed. |
| Residual solvent peaks in NMR or GC analysis | Inefficient drying or solvent inclusion in the crystal lattice. | - Drying: Dry the crystals under high vacuum for an extended period. A slightly elevated temperature (below the melting point) can help remove residual solvent. - Optimize Crystallization: Slower cooling rates can reduce the likelihood of solvent inclusion. |
| Discoloration of crystals | Presence of colored impurities from the natural source or reaction byproducts. | - Charcoal Treatment: Dissolve the impure this compound in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a short period, then filter hot to remove the charcoal and colored impurities before crystallization. |
Experimental Protocols
Protocol 1: Acetylation of Euphol
This protocol is a general method for the acetylation of hydroxyl groups and can be adapted for Euphol.
Materials:
-
Euphol
-
Acetic anhydride (B1165640) (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (B109758) (or ethyl acetate)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure: [6]
-
Dissolve Euphol (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Quench the reaction by adding a small amount of dry methanol.
-
Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Crystallization of this compound
This protocol is based on a reported method for the recrystallization of an acetate fraction containing this compound.[4][5]
Materials:
-
Crude this compound
-
n-Butanol
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot n-butanol. Ensure all the solid has dissolved.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, further cool the flask in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-butanol to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove all traces of the solvent.
Quantitative Data
| Parameter | Value/Range | Notes |
| Molecular Formula | C₃₂H₅₂O₂ | [7][8] |
| Molecular Weight | 468.8 g/mol | [7][8] |
| Appearance | Cream-colored solid | [8] |
| Purity (Commercial) | ≥95% (by HPLC) | [7][9] |
| Solubility (Room Temp) | Soluble in ethanol, methanol, DMF, DMSO | [8] |
Visualizations
Caption: Troubleshooting workflow for low purity of this compound.
Caption: Troubleshooting common crystallization problems.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. toku-e.com [toku-e.com]
- 9. lancetechltd.com [lancetechltd.com]
Technical Support Center: Optimizing HPLC Parameters for Triterpenoid Separation
Welcome to our dedicated technical support center for resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of triterpenoids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of triterpenoids, offering step-by-step solutions to improve your analytical results.
Q1: I am observing poor resolution between two or more triterpenoid (B12794562) peaks, especially isomers like oleanolic and ursolic acid. What should I do?
A1: Poor resolution is a frequent challenge in triterpenoid analysis due to their structural similarity.[1][2] Here’s a systematic approach to enhance separation:
-
Optimize the Mobile Phase: The composition of your mobile phase is a critical factor.[3][4]
-
Solvent Strength: In reversed-phase HPLC, increasing the aqueous component of the mobile phase (e.g., water) will increase retention times and may improve the separation of closely eluting peaks.[5]
-
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers. Their different selectivities can influence separation. If you are using methanol, consider switching to acetonitrile or using a combination of both.[3] For instance, a mobile phase of acetonitrile and methanol has been successfully used for triterpenoids lacking chromophores.[3]
-
Additives: Adding a small percentage of acid, such as formic acid or acetic acid (e.g., 0.1-0.4%), to the mobile phase can improve peak shape and selectivity, especially for acidic triterpenoids.[6][7]
-
-
Adjust the Elution Method:
-
Gradient Elution: For complex samples containing triterpenoids with a wide range of polarities, a gradient elution is often more effective than an isocratic one.[8][9] Start with a shallow gradient (a slow increase in the organic solvent concentration) to maximize the separation of early-eluting, closely related compounds.[9][10]
-
Isocratic Elution: For simpler mixtures or for optimizing the separation of a few specific compounds, a well-optimized isocratic method can provide robust and reproducible results.[3][11] Isocratic elution also minimizes baseline drift.[3]
-
-
Column Selection:
-
Stationary Phase: While C18 columns are widely used, a C30 column can offer alternative selectivity and has been shown to provide excellent resolution for problematic pairs like oleanolic and ursolic acids.[1]
-
Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., 3 µm or 1.8 µm) can increase efficiency and resolution.[3][12] A longer column can also improve separation but will increase analysis time and backpressure.
-
-
Column Temperature: Temperature can influence selectivity. Varying the column temperature (e.g., between 20°C and 40°C) can alter the retention behavior of different triterpenoids.[3][13] However, be aware that for some triterpenoid pairs, increasing the temperature might decrease resolution.[3]
-
Flow Rate: Lowering the flow rate can enhance resolution by allowing more time for interactions between the analytes and the stationary phase, though it will also increase the run time.[4][10]
Q2: My triterpenoid peaks are showing significant tailing. How can I improve peak symmetry?
A2: Peak tailing is a common issue that can affect resolution and the accuracy of quantification.[14] It is often caused by secondary interactions between the analytes and the stationary phase.[14][15]
-
Mobile Phase pH: For acidic triterpenoids, operating at a lower pH (e.g., using a mobile phase with 0.1% formic or acetic acid) can suppress the ionization of silanol (B1196071) groups on the silica-based column packing, which are a primary cause of tailing for basic compounds.[15][16]
-
Column Choice:
-
Use a high-purity, end-capped silica (B1680970) column. End-capping blocks the residual silanol groups that can cause secondary interactions.[15]
-
Consider using a column with a different stationary phase if tailing persists.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.[17] Try reducing the injection volume or diluting your sample.
-
Column Contamination: A contaminated guard column or column inlet can cause peak distortion.[15][17] Try flushing the column with a strong solvent or replacing the guard column.
-
Extra-column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening and tailing. Ensure that the HPLC system is properly configured with minimal dead volume.[16][17]
Q3: I am struggling with low sensitivity and baseline noise, especially when detecting triterpenoids without strong chromophores. What are my options?
A3: Many triterpenoids lack strong UV-absorbing chromophores, making their detection challenging.[3][18]
-
Low Wavelength UV Detection: Detection at low wavelengths (205-210 nm) can increase sensitivity for these compounds.[3] However, this requires high-purity mobile phase solvents to minimize baseline noise and drift.[3][19]
-
Alternative Detectors:
-
Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for compounds without chromophores.[7]
-
Charged Aerosol Detector (CAD): CAD is another universal detector that can provide high sensitivity for non-volatile and semi-volatile compounds, including triterpenoids.[1]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity and can aid in the structural elucidation of the separated compounds.[20]
-
-
Mobile Phase Purity: Ensure the use of high-purity (HPLC or LC-MS grade) solvents and additives to reduce baseline noise, especially for gradient elution.[21] Degassing the mobile phase is also crucial.[21]
Frequently Asked Questions (FAQs)
Q: What is a good starting point for mobile phase selection in reversed-phase HPLC of triterpenoids? A: A common starting point is a gradient of water and acetonitrile or methanol, often with a small amount of acid like 0.1% formic acid.[6] For triterpenoids with chromophores, an isocratic mobile phase of acetonitrile and water (e.g., 89:11, v/v) has been used successfully.[3] For those lacking chromophores, a mixture of acetonitrile and methanol (e.g., 10:90, v/v) has proven effective.[3]
Q: How does column temperature affect the separation of triterpenoids? A: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to shorter retention times and sharper peaks.[3] However, the effect on selectivity is compound-dependent. For some triterpenoid pairs, an increase in temperature may reduce resolution.[3] It is an important parameter to optimize for your specific separation.
Q: Is gradient or isocratic elution better for triterpenoid separation? A: This depends on the complexity of your sample. For samples containing a wide range of triterpenoids with different polarities, gradient elution is generally preferred to achieve a good separation in a reasonable amount of time.[9] For simpler mixtures or for routine analysis of a few target compounds, a well-optimized isocratic elution can offer better reproducibility and a more stable baseline.[3]
Q: What are the best practices for sample preparation before HPLC analysis of triterpenoids? A: Proper sample preparation is key to protecting your column and ensuring reproducible results.
-
Extraction: Triterpenoids are often extracted from plant material using solvents like methanol, ethanol, or a mixture of methanol and chloroform.[1][11][12] Sonication or reflux extraction can be employed.[1][12]
-
Filtration: Always filter your sample extract through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column.[6][22]
-
Solvent Compatibility: Whenever possible, dissolve the final sample in a solvent that is compatible with your initial mobile phase to ensure good peak shape.
Data Presentation
Table 1: Comparison of HPLC Columns for Triterpenoid Separation
| Column Type | Dimensions | Particle Size | Advantages | Common Applications |
| ACE C18 | 150 x 4.6 mm | 3 µm | Reduced analysis time compared to longer columns. | General-purpose separation of triterpenoids.[3] |
| Acclaim C30 | 250 x 4.6 mm | 5 µm | Provides alternative selectivity, excellent for resolving isomers like oleanolic and ursolic acids.[1] | Separation of structurally similar triterpenoids.[1] |
| Zorbax Stable Bound | 100 x 4.6 mm | 1.8 µm | Allows for rapid analysis times. | High-throughput screening of triterpenoids.[12] |
| Agilent Zorbax Eclipse plus C18 | 150 x 2.1 mm | 1.8 µm | High efficiency, suitable for complex mixtures and 2D-LC. | Comprehensive analysis of triterpenoid saponins.[20] |
Table 2: Example Optimized HPLC Parameters for Triterpenoid Analysis
| Parameter | Method 1 (for Triterpenoids with Chromophores)[3] | Method 2 (for Triterpenoids without Chromophores)[3] | Method 3 (for Isomer Separation)[1] |
| Column | ACE C18 (150 x 4.6 mm, 3 µm) | ACE C18 (150 x 4.6 mm, 3 µm) | Acclaim C30 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (89:11, v/v) | Isocratic: Acetonitrile:Methanol (10:90, v/v) | Gradient: A: 1% w/v Ammonium acetate (B1210297) in water, B: Acetonitrile/Methanol (750:250) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 20 °C | 35 °C | 30 °C |
| Detection | PDA (205 nm) | PDA (205 nm) | Charged Aerosol Detector (CAD) |
| Injection Vol. | 10 µL | 10 µL | 5.0 µL |
Experimental Protocols
Protocol 1: General Sample Preparation from Plant Material
-
Drying and Grinding: Dry the plant material (e.g., leaves, peels) and grind it into a fine powder.[11]
-
Extraction: Accurately weigh a portion of the powdered sample (e.g., 0.25 g) and extract it with a suitable solvent (e.g., 50 mL of methanol:chloroform, 1:9) using reflux for 1 hour at 60°C or sonication.[1][12]
-
Concentration: After extraction, cool the solution and, if necessary, concentrate it to dryness under reduced pressure.
-
Reconstitution: Dissolve the residue in a known volume of a suitable solvent (e.g., 1.0 mL of methanol).[12]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.[12]
Protocol 2: HPLC Method Development for Triterpenoid Separation
-
Column Selection: Start with a standard C18 column (e.g., 150 x 4.6 mm, 3 µm). If isomer separation is a problem, consider a C30 column.[1][3]
-
Initial Gradient Run: Perform a "scouting" gradient run to determine the elution profile of your sample. A broad gradient from 5% to 95% organic modifier (e.g., acetonitrile) in water (with 0.1% formic acid) over 20-30 minutes is a good starting point.[9]
-
Optimize Gradient: Based on the scouting run, adjust the gradient to improve the separation of the peaks of interest. If peaks are clustered, use a shallower gradient in that region.[9][10]
-
Temperature Optimization: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C) to see how it affects selectivity and resolution.[3][13]
-
Flow Rate Adjustment: If necessary, reduce the flow rate to improve the separation of critical pairs, balancing resolution with analysis time.[10]
-
Method Validation: Once optimal conditions are found, validate the method for parameters such as linearity, precision, and accuracy according to relevant guidelines.[3][6]
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues in triterpenoid analysis.
Caption: A logical workflow for developing an optimized HPLC method for triterpenoid separation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 6. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mastelf.com [mastelf.com]
- 10. mastelf.com [mastelf.com]
- 11. ffhdj.com [ffhdj.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromtech.com [chromtech.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Separation and Characterization of Triterpenoid Saponins in Gleditsia sinensis by Comprehensive Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aelabgroup.com [aelabgroup.com]
- 22. uhplcs.com [uhplcs.com]
Technical Support Center: Addressing Euphol Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance of cancer cell lines to Euphol (B7945317) treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Euphol in sensitive cancer cells?
Euphol, a tetracyclic triterpene alcohol, exerts its anti-cancer effects through multiple pathways. Primarily, it induces apoptosis (programmed cell death) by regulating the Bcl-2 family of proteins, specifically up-regulating the pro-apoptotic protein BAX and down-regulating the anti-apoptotic protein Bcl-2.[1][2][3] This leads to mitochondrial dysfunction and the activation of caspases, such as caspase-3 and -7, which are key executioners of apoptosis.[3] Furthermore, Euphol can arrest the cell cycle, primarily at the G1 phase, by modulating the expression of cyclins and cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[3] The compound also impacts critical signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, although its effects can be cell-type specific.[1][3]
Q2: My cancer cell line shows a high IC50 value for Euphol. What are the potential mechanisms of resistance?
Observed resistance to Euphol can be multifactorial, arising from either intrinsic properties of the cell line or acquired mechanisms developed under selective pressure. Potential mechanisms include:
-
Alterations in Signaling Pathways: Constitutive activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR or MAPK/ERK pathways, can override Euphol's therapeutic effects.[1][4][5] Mutations in the components of these pathways can also contribute to resistance.[1]
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump Euphol out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1][4][6]
-
Evasion of Apoptosis: Cancer cells can develop resistance by up-regulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or down-regulating pro-apoptotic proteins (e.g., BAX, BAK), thereby shifting the balance towards survival.[1][4]
-
Enhanced DNA Repair Mechanisms: Although less characterized for Euphol, some cancer cells can upregulate their DNA repair machinery to counteract drug-induced damage.[4]
-
Tumor Microenvironment: Protective signals from the tumor microenvironment can contribute to drug resistance.[4]
Q3: How can I experimentally determine the reason for Euphol resistance in my cell line?
A systematic approach is recommended to investigate the mechanism of resistance. This can include:
-
Assessing ABC Transporter Activity: Use functional assays, such as the rhodamine 123 efflux assay for P-gp activity, and quantify the expression levels of ABC transporter proteins (e.g., P-gp, MRP1, BCRP) by Western blotting or qRT-PCR.[4]
-
Analyzing Signaling Pathways: Profile the activation status of key survival pathways. Perform Western blot analysis to detect the phosphorylated (active) forms of key proteins like Akt, mTOR, and ERK1/2 in both sensitive and resistant cells, with and without Euphol treatment.[1]
-
Evaluating Apoptotic Response: Compare the induction of apoptosis in sensitive versus resistant cells using assays like Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity. Also, assess the expression levels of Bcl-2 family proteins.[1]
Q4: Are there strategies to overcome Euphol resistance?
Yes, several strategies can be employed to overcome resistance to Euphol:
-
Combination Therapy: Combining Euphol with other chemotherapeutic agents has shown synergistic effects.[7][8] For instance, Euphol has demonstrated synergy with gemcitabine (B846) in pancreatic cancer and paclitaxel (B517696) in esophageal cancer.[7] It can also sensitize glioblastoma cells to temozolomide (B1682018).[9] Combining Euphol with inhibitors of pro-survival pathways (e.g., PI3K or MAPK inhibitors) that are hyperactivated in resistant cells is another promising approach.[4][5]
-
Modulating ABC Transporters: The use of specific inhibitors for ABC transporters can potentially restore sensitivity to Euphol, although the clinical application of such inhibitors has had limited success.
-
Advanced Drug Delivery Systems: Encapsulating Euphol in nanoparticles or liposomes may alter its pharmacokinetic profile, potentially overcoming efflux pump-mediated resistance and improving its therapeutic index.[10]
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in cell viability assays (e.g., MTT, MTS).
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Use a consistent cell number and allow cells to adhere and enter the exponential growth phase before treatment. |
| Euphol Precipitation | Euphol has low aqueous solubility.[11] Prepare a high-concentration stock solution in DMSO and ensure it is fully dissolved. When diluting into culture medium, pre-warm the medium to 37°C and add the Euphol stock dropwise while gently vortexing to prevent precipitation.[11] Visually inspect the final working solution for any cloudiness or particles.[1][11] |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Contamination | Regularly screen cell cultures for microbial (bacteria, fungi) and mycoplasma contamination, as this can significantly impact cell health and experimental outcomes.[4] |
| Variable Incubation Times | Use a consistent incubation time for all experiments. If unsure about the optimal duration, perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most appropriate endpoint.[1] |
Problem 2: No significant induction of apoptosis observed after Euphol treatment.
| Possible Cause | Suggested Solution |
| Insufficient Euphol Concentration or Incubation Time | The concentration of Euphol or the duration of treatment may not be sufficient to induce apoptosis in your specific cell line. Perform a dose-response and time-course experiment to identify the optimal conditions. |
| Cell Line-Specific Resistance Mechanisms | The cell line may have defects in the apoptotic machinery (e.g., mutated caspases) or overexpress anti-apoptotic proteins.[1] Analyze the expression of key apoptotic regulators like Bcl-2 and BAX. |
| Assay Sensitivity | The chosen apoptosis assay may not be sensitive enough. Consider using multiple methods to confirm the results (e.g., Annexin V/PI staining, caspase activity assay, and Western blot for cleaved PARP). |
Problem 3: Difficulty in establishing a stable Euphol-resistant cell line.
| Possible Cause | Suggested Solution |
| Inappropriate Drug Concentration | Start with a low concentration of Euphol (around the IC50 of the parental cell line) and gradually increase the concentration in a stepwise manner as the cells adapt.[4] |
| Loss of Resistant Phenotype | Maintain a continuous low level of Euphol in the culture medium to ensure the resistant phenotype is not lost.[4] |
| Cell Line Viability | The process of developing resistance can be harsh on cells. Ensure optimal cell culture conditions and monitor cell health closely. It may be necessary to alternate between drug treatment and recovery periods (pulse-selection).[4] |
Data Presentation
Table 1: In Vitro Cytotoxicity of Euphol (IC50 Values) in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Pancreatic Carcinoma | Mia-PaCa-2 | 8.46 | [12] |
| PANC-1 | 21.47 | [12] | |
| BxPC-3 | - | [7] | |
| Esophageal Squamous Cell Carcinoma | KYSE-510 | 11.08 (mean) | [7][12] |
| KYSE-450 | - | [7] | |
| KYSE-150 | - | [7] | |
| Glioblastoma | U87-MG | 28.24 | [13] |
| U373 | 30.48 | [13] | |
| U251 | 23.32 | [13] | |
| Gastric Cancer | CS12 | - | [2] |
| Leukemia | K-562 | 34.44 | [14] |
| Note: IC50 values can vary between studies due to different experimental conditions. |
Table 2: Synergistic Interactions of Euphol with Conventional Chemotherapeutic Agents
| Cancer Type | Cell Line(s) | Combination Drug | Combination Index (CI) | Outcome | Reference |
| Pancreatic Cancer | Mia-PaCa-2, PANC-1 | Gemcitabine | < 1 in 50% of cell lines | Synergistic | [7] |
| Esophageal Cancer | KYSE-510, KYSE-450, KYSE-150 | Paclitaxel | 0.37–0.55 | Synergistic | [7] |
| Glioblastoma | Multiple glioma cell lines | Temozolomide | < 1 | Synergistic | [9] |
| Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of Euphol on cancer cells and establish an IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[1]
-
Euphol Treatment: Prepare serial dilutions of Euphol in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[10] Treat the cells with increasing concentrations of Euphol (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO-treated cells).[1]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1][8]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the Euphol concentration to determine the IC50 value.
Protocol 2: Analysis of Protein Expression and Signaling Pathway Activation by Western Blotting
Objective: To investigate the effect of Euphol on the expression and phosphorylation status of proteins involved in resistance mechanisms (e.g., ABC transporters, Akt, ERK).
Methodology:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentration of Euphol for various time points (e.g., 0, 6, 12, 24 hours).[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., P-gp, p-Akt, total Akt, p-ERK, total ERK) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Development of a Euphol-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to Euphol for mechanistic studies.
Methodology:
-
Initial Exposure: Continuously expose the parental cancer cell line to a low concentration of Euphol, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Euphol in a stepwise manner. Allow the cells to recover and resume normal growth at each new concentration before proceeding to the next.[4]
-
Maintenance of Resistance: Once a desired level of resistance is achieved (e.g., a significant fold-increase in IC50 compared to the parental line), maintain the resistant cell line in a medium containing a constant, sub-lethal concentration of Euphol to preserve the resistant phenotype.[4]
-
Characterization: Periodically characterize the resistant cell line by determining its IC50 for Euphol and comparing it to the parental line. Investigate the underlying resistance mechanisms using the protocols described above.
Mandatory Visualizations
Caption: Potential mechanisms of cancer cell resistance to Euphol treatment.
Caption: A logical workflow for troubleshooting and investigating Euphol resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Euphol from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABC multidrug transporters: structure, function and role in chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Pharmacokinetics and cytotoxic study of euphol from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Euphol and Its Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of euphol (B7945317) and euphol acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for extracting euphol?
A1: Euphol is a tetracyclic triterpenoid (B12794562) alcohol predominantly found in the latex and other parts of plants from the Euphorbiaceae family, with the Euphorbia genus being a principal source.[1] Other plant families that contain euphol include Theaceae, Cucurbitaceae, and Clusiaceae.
Q2: What are the conventional methods for extracting and purifying euphol?
A2: Traditional methods typically involve solvent extraction from plant material, such as latex or dried and powdered leaves and bark.[1] Common solvents for extraction include n-hexane, ethyl acetate, and acetone (B3395972).[1] Following initial extraction, purification is commonly achieved through chromatographic techniques like column chromatography and High-Performance Liquid Chromatography (HPLC).[1][2][3]
Q3: How can the yield of euphol extraction be improved?
A3: Optimizing several parameters can enhance euphol yield. This includes the selection of an appropriate solvent system, adjusting the solvent-to-sample ratio, and optimizing extraction temperature and duration.[1][4] Modern techniques such as Ultrasound-Assisted Extraction (UAE) have demonstrated the potential for significantly improved yields and reduced extraction times.[1][5][6]
Q4: How can I remove pigments and other non-triterpenoid impurities from my crude extract?
A4: Pigment removal can be addressed through a preliminary liquid-liquid extraction.[7] For instance, an ethanol (B145695) extract can be partitioned between a non-polar solvent like n-hexane and a polar solvent such as aqueous methanol (B129727). Euphol will preferentially move to the less polar layer, leaving many pigments behind.[7] For latex extracts, an initial wash with water or acetone can effectively remove water-soluble or acetone-soluble impurities.[1]
Q5: What is the best approach to separate euphol from structurally similar triterpenoids?
A5: Co-elution of similar triterpenoids is a frequent challenge.[7] To enhance separation, consider the following:
-
Optimize the Solvent System: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., n-hexane) during column chromatography.[7]
-
Alternative Stationary Phase: Silver nitrate-impregnated silica (B1680970) gel can be used, as the silver ions interact differently with the double bonds of various triterpenoids, aiding in their separation.[7]
-
Preparative HPLC: For high-purity requirements, preparative HPLC with a C18 column is a highly effective technique.[7]
Q6: What are the key steps for purifying euphol acetate?
A6: this compound is often produced by acetylating a triterpene alcohol fraction obtained from the initial plant extract. The resulting acetate fraction can then be separated using techniques like argentation thin-layer chromatography (TLC), where this compound is typically the least polar band. Further purification can be achieved through recrystallization from solvents like butanol.[2][3]
Troubleshooting Guides
Issue 1: Low Yield of Euphol or this compound
| Possible Cause | Troubleshooting Strategy |
| Inefficient Initial Extraction | Optimize solvent polarity; for euphol, a mixture of ethyl acetate and ethanol (4:1, v/v) has proven effective.[5] Ensure adequate sample preparation, such as grinding dried plant material to a fine powder to increase surface area.[1][4] For latex, preventing coagulation by immediate dilution with methanol is crucial.[8] |
| Suboptimal Extraction Parameters | For Ultrasound-Assisted Extraction (UAE), optimal conditions have been reported as a temperature of 60°C for 75 minutes.[5] |
| Degradation of Target Compound | Avoid high temperatures and prolonged exposure to light.[4] Use of antioxidants like BHT in the extraction solvent can prevent oxidative degradation.[4] Maintain a neutral pH, as acidic conditions can lead to degradation.[4] |
| Losses During Purification | Monitor all fractions by TLC during column chromatography to avoid discarding fractions containing the target compound.[8] Ensure complete precipitation and recovery during crystallization steps. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Strategy |
| Inappropriate Solvent System | If the compound does not elute, the mobile phase is not polar enough; gradually increase the proportion of the polar solvent.[7] If elution is too rapid with no separation, the mobile phase is too polar; decrease the polar solvent component.[7] Use TLC to determine an optimal solvent system before running the column; a good starting point for euphol on silica is n-hexane:ethyl acetate (80:20).[7] |
| Co-elution of Structurally Similar Compounds | Employ a very shallow solvent gradient.[7] Consider using silver nitrate-impregnated silica gel or switching to a different chromatographic technique like preparative HPLC.[7] |
| Compound Decomposition on Silica Gel | Test for compound stability on a TLC plate.[9] If decomposition occurs, consider using a less acidic stationary phase like deactivated silica gel, florisil, or alumina.[9] |
Issue 3: Difficulty with Crystallization
| Possible Cause | Troubleshooting Strategy |
| Presence of Impurities | The presence of impurities can inhibit crystal formation, resulting in an oily residue.[7] Re-purify the sample using column chromatography or preparative HPLC.[7] |
| Incorrect Solvent System | Euphol is soluble in chloroform, DMSO, methanol, and ethanol, and insoluble in water.[7] Try dissolving the purified fraction in a minimal amount of a "good" solvent (e.g., acetone) and slowly adding a "poor" solvent (e.g., cold methanol or n-hexane) until turbidity appears, then allow it to stand undisturbed.[7] |
| Lack of Nucleation Sites | If available, add a seed crystal of pure euphol to the supersaturated solution to initiate crystallization.[7] |
| Suboptimal Temperature | Experiment with different temperatures (e.g., room temperature, 4°C) as temperature can significantly impact solubility and crystallization rates.[10] |
Quantitative Data Summary
| Source Material | Extraction/Purification Method | Compound | Yield/Purity | Reference |
| Euphorbia tirucalli leaf | Ultrasound-Assisted Extraction with Ethyl acetate:Ethanol (4:1) | Euphol | ~4.06 mg/g fresh leaf | [5] |
| Euphorbia tirucalli sap | HPLC Purification | Euphol | Purity >95% | [2][11] |
| Euphorbia tirucalli sap | Recrystallization from butanol | This compound | 3.5 g crystals from the acetate fraction | [2][3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Euphol from Euphorbia tirucalli Leaves
This protocol is based on optimized conditions reported in the literature.[5]
-
Sample Preparation: Fresh, clean leaves of E. tirucalli are used.
-
Solvent Preparation: Prepare a solvent mixture of ethyl acetate and ethanol in a 4:1 volume ratio.
-
Extraction:
-
Use a solvent-to-fresh sample ratio of 100:32 (mL/g).
-
Submerge the sample in the solvent mixture in an ultrasonic bath.
-
Set the temperature to 60°C and the sonication time to 75 minutes.
-
Set the ultrasonic power to 60% (e.g., 150 W).
-
-
Recovery:
-
Filter the extract to remove solid plant material.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Column Chromatography Purification of Euphol
This is a general protocol for the purification of a crude euphol extract.[8]
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate (e.g., starting from 1% and slowly increasing to 20%).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 9:1).
-
Visualize the spots (e.g., under UV light or by staining).
-
Combine the fractions containing the pure compound based on their TLC profiles.
-
-
Final Step: Evaporate the solvent from the pooled fractions to obtain purified euphol.
Visualizations
Experimental Workflow for Euphol Purification
Caption: A generalized experimental workflow for the extraction and purification of euphol.
Troubleshooting Logic for Low Euphol Yield
Caption: A logical diagram for troubleshooting the causes of low euphol yield.
Euphol Biosynthesis Pathway
Caption: A simplified diagram of the euphol biosynthetic pathway.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of ultrasound-assisted extraction conditions for euphol from the medicinal plant, Euphorbia tirucalli, using response surface methodology [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Properties of Euphol and Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Triterpenoids, a vast and structurally diverse class of natural products, are gaining significant traction in the quest for novel anti-inflammatory therapeutics. This guide provides an objective comparison of the anti-inflammatory effects of euphol (B7945317), a tetracyclic triterpenoid (B12794562), against other prominent triterpenoids, including the pentacyclic triterpenoids lupeol (B1675499) and betulinic acid, and the tetracyclic triterpenoid tirucallol. The comparative analysis is supported by experimental data on their efficacy and mechanisms of action, with a focus on key inflammatory pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of euphol and other selected triterpenoids has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data, including the 50% inhibitory concentration (IC50) for the reduction of inflammatory mediators and the 50% inhibitory dose (ID50) in animal models of inflammation.
Table 1: In Vitro Anti-inflammatory Activity of Triterpenoids
| Compound | Assay | Cell Line | Stimulus | Inhibitory Effect | IC50 Value |
| Euphol | Monoacylglycerol Lipase (MGL) Inhibition | - | - | Inhibition of MGL activity | 315 nM[1] |
| Lupeol | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Inhibition of NO production | - |
| Prostaglandin (B15479496) E2 (PGE2) Production | Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Reduction of PGE2 levels | -[2] | |
| TNF-α & IL-1β Production | Macrophages | LPS | Decreased cytokine generation | -[3] | |
| Betulinic Acid | IL-6 Release | - | LPS | Inhibition of IL-6 release | 21 µmol/L (in mixture)[4] |
| NF-κB Activation | Pancreatic Acinar Cells | Cerulein | Reduction of NF-κB activation | -[5] | |
| Cycloartane Triterpenoids | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Inhibition of NO production | 1.38 to 4.70 µM[6] |
| Tirucallol | Nitrite (B80452) Production | Macrophages | LPS | Potent inhibition of nitrite production | -[7] |
Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across studies. The data presented is indicative of the potent anti-inflammatory activity of these compounds.
Table 2: In Vivo Anti-inflammatory Activity in the TPA-Induced Mouse Ear Edema Model
| Compound | 50% Inhibitory Dose (ID50) (mg/ear) |
| Euphol | 0.2 - 1.0[8] |
| Lupeol | Similar to Euphol |
| Tirucallol | Dose-dependent suppression |
Mechanisms of Anti-inflammatory Action: Targeting Key Signaling Pathways
Euphol and other triterpenoids exert their anti-inflammatory effects by modulating critical signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Euphol, lupeol, and betulinic acid have all been shown to inhibit NF-κB activation.[1][5] They achieve this by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[9]
The MAPK Signaling Pathway
The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation. Activation of these kinases leads to the phosphorylation of various transcription factors, which in turn promote the expression of inflammatory genes.
Betulinic acid has been demonstrated to inhibit the phosphorylation of ERK1/2.[2][10] Lupeol has been shown to inhibit the phosphorylation of p38 and JNK.[11] By interfering with these signaling cascades, these triterpenoids effectively reduce the production of inflammatory mediators.
Experimental Protocols
Standardized experimental protocols are essential for the accurate comparison of the anti-inflammatory activities of different compounds. Below are detailed methodologies for two commonly employed assays.
TPA-Induced Mouse Ear Edema Assay
This in vivo assay is a widely used model for acute inflammation.
Detailed Methodology:
-
Animals: Male ICR mice are commonly used. They are acclimatized to laboratory conditions for at least one week before the experiment.
-
Groups: Animals are randomly divided into control and treatment groups.
-
Treatment: The test compound (e.g., euphol) is dissolved in a suitable vehicle (e.g., acetone) and applied topically to the inner and outer surfaces of the right ear. The left ear typically serves as a control.
-
Induction of Inflammation: After a short interval (e.g., 30 minutes), 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is applied to the same ear.[3]
-
Measurement of Edema: Ear thickness is measured using a digital micrometer before treatment and at a specified time point after TPA application (e.g., 6 hours).
-
Data Analysis: The degree of edema is calculated as the difference in ear thickness before and after TPA application. The percentage of inhibition by the test compound is then determined relative to the control group that received only TPA. The ID50 value is calculated from the dose-response curve.
LPS-Stimulated Macrophage Assay
This in vitro assay is used to assess the effect of compounds on the production of inflammatory mediators by macrophages.
Detailed Methodology:
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., lupeol) for a specific duration (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate an inflammatory response.[12]
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[12]
-
Prostaglandin E2 (PGE2), TNF-α, and IL-6: The levels of these mediators in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13][14]
-
-
Data Analysis: The concentration of each inflammatory mediator is determined, and the percentage of inhibition by the test compound is calculated relative to the LPS-stimulated control group. IC50 values are then determined.
Conclusion
Euphol demonstrates significant anti-inflammatory properties, comparable to other well-studied triterpenoids like lupeol and betulinic acid. Its mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, underscores its therapeutic potential for inflammatory conditions. While the available data strongly supports the anti-inflammatory efficacy of these triterpenoids, further head-to-head comparative studies under standardized experimental conditions are warranted to fully delineate their relative potencies and therapeutic advantages. The detailed experimental protocols provided herein offer a framework for such future investigations.
References
- 1. Role of p38 MAPK in lupeol-induced B16 2F2 mouse melanoma cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betulinic acid exerts anti-hepatitis C virus activity via the suppression of NF-κB- and MAPK-ERK1/2-mediated COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tirucallol | NOS | Prostaglandin Receptor | NO Synthase | TargetMol [targetmol.com]
- 7. Topical anti-inflammatory effect of tirucallol, a triterpene isolated from Euphorbia lactea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypo-phosphorylation leads to nuclear retention of NF-κB p65 due to impaired IκBα gene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betulinic acid exerts anti-hepatitis C virus activity via the suppression of NF-κB- and MAPK-ERK1/2-mediated COX-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective Effect of Lupeol Against Lipopolysaccharide-Induced Neuroinflammation via the p38/c-Jun N-Terminal Kinase Pathway in the Adult Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
Synergistic Antitumor Effects of Euphol with Standard Chemotherapeutic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetracyclic triterpene alcohol, euphol (B7945317), a primary constituent of Euphorbia tirucalli, has demonstrated significant potential as a chemosensitizing agent, enhancing the efficacy of standard chemotherapeutic drugs in various cancer models. This guide provides a comprehensive comparison of the synergistic effects of euphol in combination with gemcitabine (B846), paclitaxel (B517696), and temozolomide (B1682018), supported by experimental data and detailed protocols to aid in future research and drug development.
Data Presentation: Synergistic Interactions of Euphol
The combination of euphol with conventional chemotherapy has shown promising synergistic cytotoxicity across multiple cancer cell lines. This synergy may allow for reduced, more tolerable doses of chemotherapeutic agents, potentially mitigating adverse side effects. The following tables summarize the quantitative data from preclinical studies.
Table 1: Euphol in Combination with Gemcitabine for Pancreatic Cancer
| Cell Line(s) | Chemotherapeutic Agent | Euphol IC50 (µM) | Combination Effect | Reference(s) |
| Pancreatic Carcinoma Cells (e.g., Mia-PaCa-2, PANC-1, BxPC-3) | Gemcitabine | 6.84 - 8.46 | Synergistic Interaction | [1] |
Table 2: Euphol in Combination with Paclitaxel for Esophageal Cancer
| Cell Line(s) | Chemotherapeutic Agent | Euphol IC50 (µM) | Combination Index (CI) | Reference(s) |
| Esophageal Squamous Cell Carcinoma (e.g., KYSE-510, KYSE-450, KYSE-150) | Paclitaxel | 11.08 (mean) | 0.37–0.55 | [1] |
Table 3: Euphol in Combination with Temozolomide for Glioblastoma
| Cell Line(s) | Chemotherapeutic Agent | Euphol IC50 (µM) | Combination Effect | Reference(s) |
| Glioblastoma Cells (e.g., U87-MG, U373) | Temozolomide | 8.47 - 34.41 | Synergistic Interaction |
Note: The Combination Index (CI) is a quantitative measure of drug interaction calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of euphol's synergistic effects are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of euphol and conventional chemotherapy, both alone and in combination.
Materials:
-
Cancer cell lines
-
96-well plates
-
Euphol and chemotherapeutic drug(s) of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of euphol, the chemotherapeutic agent, and their combination for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in cancer cells following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Euphol and chemotherapeutic drug(s) of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with euphol, the chemotherapeutic drug, or the combination at predetermined concentrations (e.g., IC50 values). Include control groups.
-
Incubation: Incubate for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and activation of proteins involved in relevant signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-LC3B, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to a loading control.[2][3][4][5]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways modulated by euphol in combination with standard chemotherapies and a general experimental workflow.
Caption: Putative mechanism of euphol and gemcitabine synergy.
Caption: Putative mechanism of euphol and paclitaxel synergy.
Caption: Mechanism of euphol and temozolomide synergy.
Caption: General workflow for in vitro synergy evaluation.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
Euphol vs. Euphol Acetate: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol (B7945317), a tetracyclic triterpene alcohol, is a well-documented bioactive compound found predominantly in the latex of various Euphorbia species.[1] It has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antiviral activities.[1] Euphol acetate (B1210297), a derivative of euphol, is also found in nature, though it is less studied.[1] This guide provides a comprehensive comparison of the biological activities of euphol and euphol acetate, drawing upon available experimental data to inform researchers and professionals in drug development.
Note to the Reader: While extensive research has been conducted on the biological activities of euphol, there is a notable scarcity of publicly available data on the specific biological activities of this compound. One study has documented its isolation, but did not report on its bioactivity.[1] Consequently, a direct, data-driven comparison is challenging at this time. This guide will present the robust data available for euphol and discuss the potential implications of acetylation on triterpenoid (B12794562) bioactivity in general, to provide a framework for future comparative studies.
Euphol: A Profile of Biological Activity
Euphol has demonstrated a broad spectrum of biological effects, which are summarized below.
Anti-inflammatory Activity
Euphol exhibits potent anti-inflammatory properties, attributed to its ability to modulate key inflammatory pathways.[1]
Quantitative Data: Anti-inflammatory Activity of Euphol
| Model | Compound | Dosage/Concentration | Effect | Reference |
| TPA-induced mouse ear edema | Euphol | 0.2 - 1.0 mg/ear (ID50) | Marked inhibitory activity | [2] |
| DSS-induced colitis in mice | Euphol | 30 mg/kg (oral) | Significant reduction in DAI score, body weight loss, and macroscopic colon damage | [3] |
Experimental Protocol: TPA-Induced Mouse Ear Edema
This widely used in vivo model assesses the topical anti-inflammatory activity of compounds.
-
Animal Model: ICR mice are typically used.
-
Induction of Inflammation: 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is dissolved in acetone (B3395972) and applied to the inner and outer surfaces of the mouse's right ear.
-
Treatment: The test compound (e.g., euphol) or vehicle is applied topically to the ear approximately 30 minutes before TPA application.
-
Measurement: Ear thickness is measured before and several hours after TPA treatment to quantify the edematous response.
-
Data Analysis: The 50% inhibitory dose (ID50), the dose required to reduce TPA-induced inflammation by 50%, is calculated.[2]
Signaling Pathways in Anti-inflammatory Action
Euphol's anti-inflammatory effects are mediated through the inhibition of several key signaling pathways.
Caption: Euphol's inhibition of the TPA-induced inflammatory pathway.
Anticancer Activity
Euphol has demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][4]
Quantitative Data: Cytotoxicity of Euphol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pancreatic Carcinoma | Pancreatic Cancer | 6.84 | [1][4] |
| Esophageal Squamous Cell | Esophageal Cancer | 11.08 | [1][4] |
| Prostate Cancer | Prostate Cancer | Varies | [1][4] |
| Melanoma | Melanoma | Varies | [1][4] |
| Colon Cancer | Colon Cancer | Varies | [1][4] |
| K-562 | Leukemia | 34.44 | [3] |
| HRT-18 | Colorectal Carcinoma | 70.8 | [3] |
Experimental Protocol: MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are incubated with various concentrations of the test compound (e.g., euphol) for a specified period (e.g., 72 hours).
-
MTS Reagent: A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent is added to each well.
-
Incubation: The plates are incubated to allow viable cells to convert the MTS into a formazan (B1609692) product.
-
Measurement: The absorbance of the formazan product is measured using a plate reader. The amount of formazan is directly proportional to the number of living cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated.[5]
Signaling Pathways in Anticancer Action
Euphol's anticancer activity involves the modulation of multiple signaling pathways that regulate cell survival, proliferation, and apoptosis.
Caption: Signaling pathways modulated by euphol in cancer cells.
Antiviral Activity
Euphol has been reported to exhibit antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).[1] The primary mechanism is believed to be the inhibition of the HIV-1 reverse transcriptase enzyme.[1]
This compound: An Unexplored Frontier
As previously mentioned, there is a significant gap in the scientific literature regarding the biological activities of this compound. While its isolation from natural sources has been reported, to date, no studies have been published detailing its anti-inflammatory, anticancer, antiviral, or other biological effects.[1]
The Potential Impact of Acetylation on Triterpenoid Activity
Acetylation, the process of adding an acetyl functional group, can significantly alter the biological properties of a molecule. In the context of triterpenoids, acetylation has been shown to:
-
Enhance Bioavailability: Acetylation can increase the lipophilicity of a compound, potentially improving its absorption and cellular uptake.[6]
-
Modify Bioactivity: The addition of an acetyl group can either increase or decrease the biological activity of a triterpenoid, depending on the specific compound and the biological target.[7][8] For some triterpenoids, acetylation has been shown to enhance their anticancer and antioxidant activities.[7]
Given these general principles, it is plausible that this compound may exhibit different biological activity profiles compared to euphol. However, without direct experimental evidence, any comparison remains speculative.
Conclusion and Future Directions
Euphol is a promising natural compound with well-documented anti-inflammatory, anticancer, and antiviral properties. Its mechanisms of action involve the modulation of key cellular signaling pathways. In contrast, this compound remains largely uncharacterized in terms of its biological activity.
Future research should prioritize the following:
-
Direct Comparative Studies: Head-to-head studies comparing the anti-inflammatory, cytotoxic, and antiviral activities of euphol and this compound are essential to understand the structure-activity relationship.
-
Mechanism of Action Studies: Should this compound demonstrate significant biological activity, further investigation into its molecular targets and effects on signaling pathways will be crucial.
-
Pharmacokinetic Profiling: Comparative pharmacokinetic studies of euphol and this compound would provide valuable insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.
The elucidation of the biological activities of this compound will not only fill a significant knowledge gap but also potentially reveal a new therapeutic agent with improved or distinct pharmacological properties compared to its parent compound, euphol.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of euphol, a triterpene alcohol from the roots of Euphorbia kansui, on tumour promotion by 12-O-tetradecanoylphorbol-13-acetate in two-stage carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and cytotoxic study of euphol from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Pharmacological Properties of Triterpenes Through Acetylation: An Anticancer and Antioxidant Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Euphol: A Comparative Guide to its Mechanisms Across Diverse Cancer Models
For Immediate Release
Euphol (B7945317), a tetracyclic triterpene alcohol primarily sourced from the sap of Euphorbia genus plants, is emerging as a significant contender in the landscape of natural anticancer compounds.[1][2] A growing body of preclinical research highlights its potent cytotoxic and anti-proliferative effects across a wide array of human cancer cell lines. This guide offers a comprehensive comparison of Euphol's anticancer mechanisms, supported by experimental data, to provide researchers, scientists, and drug development professionals with a consolidated resource for evaluating its therapeutic potential.
Comparative Cytotoxic Activity of Euphol
Euphol has demonstrated broad-spectrum cytotoxic activity against a diverse panel of human cancer cell lines.[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer types, indicating a degree of cell-type-specific action. Notably, pancreatic and esophageal cancer cells have shown high sensitivity to Euphol.[3][4][5] The IC50 values from various studies are summarized in the table below, offering a comparative perspective on Euphol's potency.
| Tumor Type | Cell Line | Mean IC50 (µM) | Sensitivity | Reference |
| Pancreatic Carcinoma | - | 6.84 | Highly Sensitive | [1][3][5] |
| Esophageal Squamous Cell Carcinoma | - | 11.08 | Highly Sensitive | [1][3][5] |
| Colon Cancer | HCT15 | 5.47 | Highly Sensitive | [5] |
| Colon Cancer | SW480 | 5.79 | Highly Sensitive | [5] |
| Melanoma | - | - | - | [3][4] |
| Prostate Cancer | PC-3 | - | - | [1][3][6] |
| Glioblastoma | C6 | - | - | [1][6] |
| Glioblastoma | U87 MG | - | - | [1][6] |
| Leukemia | K-562 | 34.44 | - | [1][7] |
| Breast Cancer | T47D | 38.89 | Resistant | [5] |
| Breast Cancer | MDA-MB-231 | 9.08 | Moderately Sensitive | [5] |
| Breast Cancer | BT20 | 8.96 | Highly Sensitive | [5] |
| Gastric Cancer | CS12 | - | - | [1] |
Core Mechanisms of Anticancer Action
Euphol's anticancer effects are not attributable to a single mode of action but rather a multifaceted approach targeting key vulnerabilities in cancer cells. The primary mechanisms identified include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[1][2]
Induction of Apoptosis
A cornerstone of Euphol's anticancer activity is its ability to trigger programmed cell death, or apoptosis, in cancer cells.[1] This is achieved through the modulation of key regulatory proteins within the apoptotic cascade. In gastric cancer cells, for instance, Euphol has been shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the BAX/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the subsequent activation of caspases, such as caspase-3, which execute the apoptotic program.[8] Furthermore, studies in glioblastoma and prostate cancer cells have demonstrated that Euphol treatment leads to elevated caspase-3/7 activity, a hallmark of apoptosis.[6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Euphol Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for the extraction of Euphol, a tetracyclic triterpene alcohol with significant therapeutic potential. The objective of this document is to offer an evidence-based analysis of different extraction techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific applications.
Introduction to Euphol
Euphol is a naturally occurring triterpenoid (B12794562) found in the latex and other parts of various plants, particularly those belonging to the Euphorbiaceae family, such as Euphorbia tirucalli. It has garnered considerable interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. Efficient extraction and purification of Euphol are critical steps for its further investigation and potential therapeutic development.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is paramount for obtaining high yields and purity of Euphol. This section compares conventional and modern extraction techniques, summarizing their key parameters and performance.
Data Presentation: Quantitative Comparison of Euphol Extraction Methods
| Extraction Method | Plant Material & Part | Solvent(s) | Key Parameters | Yield of Euphol | Purity | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Euphorbia tirucalli (Fresh Leaves) | Ethyl acetate (B1210297):Ethanol (B145695) (4:1 v/v) | Temperature: 60°C, Time: 75 min, Power: 150W | ~4.06 mg/g of fresh leaf[1] | Not specified | Reduced extraction time, Lower solvent consumption, Increased yield | Requires specialized equipment, Potential for degradation of thermolabile compounds if not optimized |
| Soxhlet Extraction | Euphorbia species (General) | n-Hexane, Ethanol, Dichloromethane | Continuous extraction for several hours (e.g., 3-24h) | Not explicitly quantified for Euphol in reviewed literature | Dependent on subsequent purification | Well-established, Simple setup | Time-consuming, High solvent consumption, Potential for thermal degradation of target compounds |
| Supercritical Fluid Extraction (SFE) | General for Triterpenoids | Supercritical CO2 with co-solvents (e.g., ethanol) | High pressure and temperature | Not explicitly quantified for Euphol in reviewed literature | High | Environmentally friendly ("green" solvent), High selectivity | High initial equipment cost, Requires technical expertise |
| Microwave-Assisted Extraction (MAE) | General for Triterpenoids | Ethanol, Methanol | Microwave power, Time, Temperature | Not explicitly quantified for Euphol in reviewed literature | Dependent on subsequent purification | Very short extraction times, Reduced solvent consumption | Requires specialized microwave equipment, Potential for localized overheating |
| Maceration | Euphorbia species (General) | Methanol, Acetone | Room temperature for several days | Lower yield compared to other methods | Lower | Simple, No specialized equipment required | Very time-consuming, High solvent consumption, Lower efficiency |
Experimental Protocols
This section provides detailed methodologies for the key extraction and purification techniques discussed.
Ultrasound-Assisted Extraction (UAE) of Euphol from Euphorbia tirucalli
This protocol is based on an optimized method for extracting Euphol from the fresh leaves of Euphorbia tirucalli.
Materials:
-
Fresh leaves of Euphorbia tirucalli
-
Ethyl acetate (analytical grade)
-
Ethanol (analytical grade)
-
Ultrasonic bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: Wash the fresh leaves of E. tirucalli thoroughly with water to remove any dirt and debris.
-
Solvent Preparation: Prepare a solvent mixture of ethyl acetate and ethanol in a 4:1 volume ratio.
-
Extraction:
-
Place a known weight of the fresh leaves into a suitable extraction vessel.
-
Add the solvent mixture at a solvent-to-sample ratio of 100:32 (mL/g).
-
Submerge the extraction vessel in an ultrasonic bath.
-
Set the temperature to 60°C and the sonication time to 75 minutes.
-
Apply an ultrasonic power of 150 W (60% of the total power of the device used in the cited study)[1].
-
-
Recovery:
-
After sonication, filter the extract to separate the plant material.
-
Wash the plant residue with a small amount of the solvent mixture to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude Euphol extract.
-
Soxhlet Extraction (General Protocol)
This is a general protocol for the extraction of triterpenoids like Euphol from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, latex residue)
-
n-Hexane (or other suitable solvent)
-
Soxhlet apparatus (including thimble, extractor, condenser, and round-bottom flask)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Sample Preparation: Ensure the plant material is thoroughly dried and ground to a fine powder to maximize the surface area for extraction.
-
Extraction:
-
Place a known amount of the powdered plant material into a cellulose (B213188) thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent (e.g., n-hexane).
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for a designated period (typically 3-24 hours), during which the solvent will cyclically siphon back into the round-bottom flask, concentrating the extracted compounds.
-
-
Recovery:
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and remove the thimble.
-
Concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude extract.
-
Purification of Euphol by Column Chromatography
This protocol describes a general method for purifying Euphol from a crude plant extract.
Materials:
-
Crude Euphol extract
-
Silica (B1680970) gel (60-120 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the glass column and allow it to settle, ensuring a uniform packing without any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane or dichloromethane).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate).
-
Collect the eluate in fractions using collection tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).
-
Visualize the spots under UV light or by staining with a suitable reagent.
-
Identify the fractions containing Euphol by comparing their Rf value to that of a pure Euphol standard.
-
-
Recovery:
-
Combine the fractions that contain pure Euphol.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain purified Euphol.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Euphol Extraction and Purification
Caption: Generalized experimental workflow for the extraction and purification of Euphol.
Signaling Pathway: Euphol's Anti-inflammatory Action via NF-κB Inhibition
Caption: Euphol's inhibitory effect on the NF-κB signaling pathway.
Signaling Pathway: Euphol's Anticancer Effect via PI3K/Akt and MAPK/Erk Pathways
Caption: Euphol's inhibitory effects on the PI3K/Akt and MAPK/Erk signaling pathways.
References
Cross-Species Comparison of Euphol's Metabolic Pathways: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of euphol (B7945317), a tetracyclic triterpene alcohol with promising pharmacological activities, across different preclinical species and humans. Understanding the cross-species similarities and differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to facilitate further research and drug development efforts.
Executive Summary
Euphol, a major constituent of various Euphorbia species, has demonstrated significant anti-inflammatory and cytotoxic properties. Its metabolic fate, however, is not extensively documented across commonly used preclinical species. This guide consolidates the available data on euphol's metabolism in human and rat models and provides a predictive outlook for other species based on the metabolism of structurally related triterpenoids. In vitro studies utilizing liver microsomes and S9 fractions are the primary source of the presented data, indicating that euphol undergoes both Phase I and Phase II metabolism.
Quantitative Data Summary
Direct comparative in vitro metabolic stability data for euphol across human, monkey, dog, rat, and mouse is limited in the current scientific literature. The following tables summarize the available data for human and rat, and provide a template for future comparative studies.
Table 1: In Vitro Metabolic Stability of Euphol in Liver Microsomes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| Human | Data Not Available | Data Not Available | |
| Monkey | Data Not Available | Data Not Available | |
| Dog | Data Not Available | Data Not Available | |
| Rat | Data Not Available (In vivo t½ ~2 hours)[1] | Data Not Available | [1] |
| Mouse | Data Not Available | Data Not Available |
Table 2: Known and Predicted Metabolites of Euphol
| Species | Phase I Metabolites (Reaction Type) | Phase II Metabolites (Reaction Type) | Key Enzymes Involved (Predicted) | Data Source |
| Human | Hydroxylated derivatives (Oxidation) | Glucuronide conjugates (Glucuronidation) | CYP3A4, CYP2C9, UGTs | Predicted |
| Monkey | Hydroxylated derivatives (Oxidation) | Glucuronide conjugates (Glucuronidation) | CYPs, UGTs | Predicted |
| Dog | Hydroxylated derivatives (Oxidation) | Sulfate (B86663) & Glucuronide conjugates (Sulfation, Glucuronidation) | CYPs, SULTs, UGTs | Predicted |
| Rat | Hydroxylated derivatives (Oxidation) | Glucuronide conjugates (Glucuronidation) | CYPs, UGTs | [1] |
| Mouse | Hydroxylated derivatives (Oxidation) | Glucuronide conjugates (Glucuronidation) | CYPs, UGTs | Predicted |
Metabolic Pathways
The metabolism of euphol is predicted to proceed through two main phases. Phase I metabolism likely involves oxidation reactions, primarily hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. This introduces polar functional groups, preparing the molecule for Phase II conjugation reactions. In Phase II, the hydroxylated metabolites are expected to be conjugated with endogenous molecules such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs) to increase their water solubility and facilitate their excretion.
Caption: Predicted metabolic pathway of euphol.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-species metabolism of euphol.
In Vitro Metabolic Stability in Liver Microsomes
This protocol determines the rate of disappearance of euphol when incubated with liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
-
Pooled liver microsomes (human, monkey, dog, rat, mouse)
-
Euphol
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of euphol in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes (final protein concentration typically 0.5-1 mg/mL) and euphol (final concentration typically 1 µM) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of euphol using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for in vitro metabolic stability assay.
Metabolite Identification in Liver S9 Fractions
This protocol aims to identify the Phase I and Phase II metabolites of euphol using liver S9 fractions, which contain both microsomal and cytosolic enzymes.
Materials:
-
Pooled liver S9 fractions (human, monkey, dog, rat, mouse)
-
Euphol
-
NADPH regenerating system
-
UDP-glucuronic acid (UDPGA)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaking water bath (37°C)
-
High-resolution LC-MS/MS system
Procedure:
-
Prepare separate incubation mixtures for Phase I and Phase II metabolite identification.
-
Phase I: Liver S9, euphol, and NADPH regenerating system.
-
Phase II (Glucuronidation): Liver S9, euphol, NADPH regenerating system, and UDPGA.
-
Phase II (Sulfation): Liver S9, euphol, and PAPS.
-
-
Follow steps 2-6 from the metabolic stability protocol.
-
Analyze the supernatant using a high-resolution LC-MS/MS system to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Cytochrome P450 Reaction Phenotyping
This experiment identifies the specific CYP isozymes responsible for the Phase I metabolism of euphol.
Materials:
-
Human liver microsomes
-
Recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Specific chemical inhibitors for each CYP isozyme
-
Euphol
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Recombinant Enzyme Approach: Incubate euphol with individual recombinant human CYP isozymes and the NADPH regenerating system. Measure the rate of euphol depletion or metabolite formation to identify which isozymes are capable of metabolizing euphol.
-
Chemical Inhibition Approach: Incubate euphol with human liver microsomes in the presence and absence of specific CYP inhibitors. A significant reduction in the rate of euphol metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP isozyme.
Caption: Approaches for CYP450 reaction phenotyping.
Conclusion and Future Directions
The current understanding of euphol's cross-species metabolism is incomplete. While preliminary data in rats suggest that Phase II metabolism is a likely clearance pathway, comprehensive quantitative data across multiple species, including humans, is urgently needed. The experimental protocols outlined in this guide provide a robust framework for conducting the necessary in vitro studies to fill these knowledge gaps. Future research should focus on:
-
Conducting direct comparative in vitro metabolic stability studies of euphol in liver microsomes and S9 fractions from human, monkey, dog, rat, and mouse.
-
Identifying and quantifying the major Phase I and Phase II metabolites in each species.
-
Performing CYP and UGT reaction phenotyping to identify the key enzymes involved in euphol's metabolism.
Generating this data will be instrumental in building reliable in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetics and will ultimately support the clinical development of euphol as a novel therapeutic agent.
References
A Head-to-Head Analysis of Euphol and Lupeol: Unveiling Their Anti-Inflammatory Potential
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel anti-inflammatory agents has led to a significant focus on natural products, with triterpenoids like Euphol and Lupeol emerging as promising candidates. Both compounds, sharing a common tetracyclic or pentacyclic triterpene scaffold, have demonstrated notable anti-inflammatory properties. This guide provides a detailed, data-driven comparison of Euphol and Lupeol, summarizing their performance in preclinical models and elucidating their mechanisms of action to aid researchers and professionals in the field of drug development.
While direct head-to-head studies under identical experimental conditions are limited, this guide synthesizes available data to offer a comparative perspective on their anti-inflammatory efficacy.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of Euphol and Lupeol from various preclinical studies. It is important to note that variations in experimental models and conditions can influence the outcomes.
Table 1: Inhibition of TPA-Induced Ear Edema in Mice
| Compound | 50% Inhibitory Dose (ID50) (mg/ear) | Reference Compound |
| Euphol | 0.2 - 1.0[1][2] | Indomethacin[1] |
| Lupeol | Activity noted to be similar to Euphol[1] | Indomethacin[3] |
TPA (12-O-tetradecanoylphorbol-13-acetate) is a potent inflammatory agent used to induce acute inflammation.
Table 2: Efficacy in Carrageenan-Induced Paw Edema in Rodents
| Compound | Dose | Maximum Inhibition (%) | Reference Compound |
| Lupeol | 5 - 9.37 mg/kg | 57.14[3] | α-mangostin (38.70% inhibition at similar dose)[3] |
| Lupeol Fraction (LF) | 100 mg/kg (oral) | 50[4] | Indomethacin (10 mg/kg, oral)[4] |
Carrageenan is a polysaccharide used to induce acute, localized inflammation.
Mechanisms of Action: A Look into the Signaling Pathways
Both Euphol and Lupeol exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
Euphol's Anti-Inflammatory Mechanism:
Euphol has been shown to primarily target the Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK) pathways.[1] By inhibiting the activation of PKCα and PKCδ isozymes, Euphol reduces the subsequent activation of ERK1/2.[1] This leads to the downregulation of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of pro-inflammatory prostaglandins.[1] Furthermore, Euphol has been found to inhibit the activation of the transcription factor NF-κB.[1][5]
Caption: Euphol's inhibition of the PKC/ERK/COX-2 and NF-κB signaling pathways.
Lupeol's Anti-Inflammatory Mechanism:
Lupeol's anti-inflammatory actions are mediated through the modulation of multiple signaling pathways. A key target is the transcription factor NF-κB.[3][6][7] Lupeol inhibits the degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes.[6][7] Additionally, Lupeol has been shown to modulate the PI3K/Akt signaling pathway.[3][7] It also reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-4, IL-5, and IL-13.[3]
Caption: Lupeol's modulation of the PI3K/Akt and NF-κB signaling pathways.
Experimental Protocols
For the purpose of reproducibility and comparative analysis, detailed methodologies for key in vivo inflammatory models are provided below.
TPA-Induced Mouse Ear Edema
This model is widely used to assess the efficacy of topically applied anti-inflammatory agents against acute inflammation.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory effect of euphol, a triterpene alcohol from the roots of Euphorbia kansui, on tumour promotion by 12-O-tetradecanoylphorbol-13-acetate in two-stage carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and anti-inflammatory potential of Lupeol isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventive and Therapeutic Euphol Treatment Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lupeol inhibits LPS-induced NF-kappa B signaling in intestinal epithelial cells and macrophages, and attenuates acute and chronic murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lupeol modulates NF-kappaB and PI3K/Akt pathways and inhibits skin cancer in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Euphol's Anticancer Promise: A Comparative Guide to In Vitro Efficacy and In Vivo Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo anticancer activities of euphol (B7945317), a tetracyclic triterpene alcohol with significant therapeutic promise. By presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions, this document aims to facilitate a deeper understanding of euphol's mechanisms and guide future preclinical and clinical development.
Euphol, a key constituent of plants from the Euphorbia genus, has demonstrated broad-spectrum cytotoxic activity against a diverse range of human cancer cell lines in laboratory settings.[1] Its anticancer effects are primarily attributed to the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.[1] While in vitro studies have established a strong foundation for euphol's potential as an anticancer agent, a notable gap exists in the literature regarding the comprehensive in vivo validation of these findings. This guide synthesizes the current state of knowledge, highlighting both the promise shown in cell-based assays and the critical need for further investigation in animal models.
Quantitative Data Summary: In Vitro vs. In Vivo
The following tables summarize the available quantitative data on euphol's efficacy. Table 1 presents the half-maximal inhibitory concentration (IC50) values from various in vitro studies, showcasing euphol's potency against a wide array of cancer cell lines.[2][3][4][5] Table 2 outlines the limited quantitative data from in vivo studies, which primarily focus on anti-angiogenic and anti-inflammatory effects, with some preliminary findings in cancer models.
Table 1: In Vitro Cytotoxic Activity of Euphol in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Pancreatic Carcinoma | - | 6.84 | [1][2][3][4] |
| Esophageal Squamous Cell Carcinoma | - | 11.08 | [1][2][3][4] |
| Glioblastoma | GAMG | 8.47 ± 1.91 | [6] |
| U87-MG | 28.24 ± 0.23 | [6] | |
| U373 | 30.48 ± 3.51 | [6] | |
| U251 | 23.32 ± 2.18 | [6] | |
| SW1088 | 27.41 ± 1.87 | [6] | |
| SW1783 | 19.62 ± 1.42 | [6] | |
| SNB19 | 34.41 ± 0.94 | [6] | |
| RES186 (Pediatric) | 16.7 ± 3.72 | [6] | |
| Leukemia | K-562 | 34.44 | [1] |
| Prostate Cancer | PC-3 | - | [1] |
| Breast Cancer | T47D | - | [1] |
| Gastric Cancer | CS12 | - | [1] |
Note: "-" indicates that the study mentioned cytotoxic activity but did not provide a specific IC50 value.
Table 2: In Vivo Efficacy of Euphol
| Model | Cancer/Condition | Treatment | Key Findings | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Glioblastoma | Not specified | Exhibited antitumoral and anti-angiogenic activity. | [7] |
| Ehrlich Ascites Carcinoma | Ascitic Tumor | E. tirucalli hydroalcoholic extract | Increased animal survival. | [2] |
| Experimental Colitis | Inflammation | 30 mg/kg euphol (oral) | Attenuated colitis severity. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the literature.
In Vitro Cytotoxicity Assay (MTS Assay)
This assay is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.[8]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere for 24 hours.[8]
-
Treatment: Cells are treated with various concentrations of euphol (typically ranging from 0.1 to 100 µM) for 72 hours.[8]
-
MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[8]
-
Incubation and Measurement: The plates are incubated for a specified time to allow for the conversion of MTS to formazan (B1609692) by viable cells. The absorbance is then measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[8]
In Vivo Anti-Angiogenic Assay (Chick Chorioallantoic Membrane - CAM Assay)
The CAM assay is a widely used in vivo model to study the effects of compounds on blood vessel formation.[7]
-
Fertilized Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On a specific day of incubation, a small window is made in the eggshell to expose the CAM.
-
Compound Application: A sterile filter paper disc or other delivery vehicle containing euphol is placed on the CAM.
-
Incubation and Observation: The eggs are re-incubated, and the CAM is observed at regular intervals for changes in blood vessel growth and morphology around the application site.
-
Quantification: The anti-angiogenic effect is quantified by measuring the area of vessel inhibition or by counting the number of blood vessel branches.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the molecular pathways modulated by euphol and a typical experimental workflow for in vivo studies.
Caption: Euphol's impact on key cancer signaling pathways.
Caption: Standard workflow for a preclinical xenograft study.
Discussion and Future Directions
The available data strongly supports the potent in vitro anticancer activity of euphol, particularly against pancreatic and esophageal cancer cell lines.[2][3][4][5] Its ability to induce apoptosis and arrest the cell cycle, coupled with its modulation of critical signaling pathways like MAPK/ERK and PI3K/AKT, makes it a compelling candidate for further development.[1][6]
However, the translation of these promising in vitro findings into in vivo efficacy remains a significant hurdle. The current literature lacks comprehensive studies in robust animal models of cancer. While preliminary data from an Ehrlich ascites carcinoma model and anti-angiogenic activity in a CAM assay are encouraging, they are not sufficient to validate euphol's direct anticancer effects in a living organism.[2][7]
Future research should prioritize well-designed in vivo studies using xenograft or genetically engineered mouse models of pancreatic and esophageal cancer, given euphol's high in vitro potency against these malignancies.[8] Such studies are essential to determine optimal dosing, treatment schedules, and to assess potential toxicity. Furthermore, investigating the pharmacokinetic and pharmacodynamic properties of euphol will be crucial for optimizing its delivery and bioavailability in vivo.[8] By systematically bridging the gap between in vitro and in vivo research, the full therapeutic potential of euphol as a novel anticancer agent can be realized.
References
- 1. scispace.com [scispace.com]
- 2. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Euphol from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Euphol's Cytotoxic Profile: A Comparative Analysis in Cancer and Normal Cells
A comprehensive review of preclinical data indicates that euphol (B7945317), a tetracyclic triterpene alcohol, exhibits preferential cytotoxicity towards a broad spectrum of cancer cell lines while demonstrating reduced toxicity in normal, non-cancerous cells. This selective activity, coupled with its ability to induce apoptosis and cell cycle arrest in tumor cells, positions euphol as a promising candidate for further oncological research.
Euphol has been shown to be effective against a multitude of cancer types, with half-maximal inhibitory concentration (IC50) values predominantly in the low micromolar range. Notably, pancreatic and esophageal cancer cells have demonstrated high sensitivity to euphol, with average IC50 values of 6.84 µM and 11.08 µM, respectively.[1] In contrast, the IC50 values for normal cell lines are significantly higher, suggesting a favorable therapeutic window. For instance, the IC50 for the non-cancerous human gastric cell line CSN was reported to be 49.6 µg/ml, which is substantially higher than that for its cancerous counterpart, CS12, at 12.8 µg/ml.[2] Similarly, the IC50 value for the normal human astrocyte cell line (NHA) was 21.06 µM, while various glioma cell lines exhibited IC50 values ranging from 8.473 µM to 34.41 µM.[3]
Comparative Cytotoxicity of Euphol: A Tabular Overview
To facilitate a clear comparison of euphol's cytotoxic activity, the following tables summarize the IC50 values across various human cancer and normal cell lines as reported in multiple studies.
Table 1: Cytotoxicity of Euphol in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) |
| Pancreatic Carcinoma | (average) | 6.84[1] |
| Esophageal Squamous Cell Carcinoma | (average) | 11.08[1] |
| Glioblastoma | GAMG | 8.473[3] |
| RES186 (Pediatric) | 16.7[3] | |
| SW1783 | 19.62[3] | |
| U251 | 23.32[3] | |
| SW1088 | 27.41[3] | |
| U87-MG | 28.24[3] | |
| U373 | 30.48[3] | |
| SNB19 | 34.41[3] | |
| Colon Cancer | DLD1 | 2.56[4] |
| Caco2 | 35.19[4] | |
| Leukemia | K-562 | 34.44[5] |
| Breast Cancer | T47D | 0.13 - 0.26 mM |
Table 2: Cytotoxicity of Euphol in Normal Cell Lines
| Cell Line | Cell Type | IC50 |
| CSN | Human Gastric (non-cancerous) | 49.6 µg/ml[2] |
| NHA | Normal Human Astrocytes | 21.06 µM[3] |
| 3T3 | Mouse Embryonic Fibroblast | 39.2 µM[6] |
| MRC-5 | Human Lung Fibroblast | 1.99 to 3.99 mg/mL[2] |
| MCF-12A | Human Mammary Epithelial (non-tumorigenic) | 1.99 to 3.99 mg/mL[2] |
Deciphering the Mechanism: How Euphol Targets Cancer Cells
Euphol's anti-cancer activity is attributed to its multifaceted effects on key cellular processes that are often dysregulated in cancer: the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.
Induction of Apoptosis
Euphol triggers the intrinsic apoptotic pathway in cancer cells. This is achieved by modulating the balance of pro- and anti-apoptotic proteins. Specifically, euphol upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.
Cell Cycle Arrest
Euphol effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase. This prevents the cells from entering the DNA synthesis (S) phase. The mechanism involves the downregulation of key cell cycle regulators, cyclin D1 and cyclin-dependent kinase 2 (CDK2). Concurrently, euphol upregulates the expression of CDK inhibitors p21 and p27, which further block the activity of the cyclin-CDK complexes responsible for cell cycle progression.
Experimental Protocols
The evaluation of euphol's cytotoxicity in the cited studies predominantly relies on the MTS assay, a colorimetric method for assessing cell viability.
MTS Cell Viability Assay
Principle: This assay measures the metabolic activity of viable cells. The MTS tetrazolium compound is reduced by viable cells into a colored formazan (B1609692) product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490 nm is directly proportional to the number of living cells in culture.
Workflow:
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of euphol. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).
-
MTS Addition: Following treatment, the MTS reagent is added to each well.
-
Formazan Development: The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the euphol concentration and fitting the data to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Pharmacokinetics and cytotoxic study of euphol from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory and cytotoxic activities of euphol - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
